LE-540
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H32N2O2 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
4-(2,18,18,21,21-pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid |
InChI |
InChI=1S/C33H32N2O2/c1-32(2)16-17-33(3,4)26-19-28-27(18-25(26)32)34-29(21-10-12-22(13-11-21)31(36)37)24-15-14-20-8-6-7-9-23(20)30(24)35(28)5/h6-15,18-19H,16-17H2,1-5H3,(H,36,37) |
InChI 键 |
WJVKVKNDLOYKSA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C2=CC3=C(C=C21)N=C(C4=C(N3C)C5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O)(C)C)C |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of LE-540: A Technical Guide for Researchers
An In-depth Analysis of a Selective RARβ Antagonist
LE-540 is a synthetic retinoid that has been identified as a potent and selective antagonist for the Retinoic Acid Receptor beta (RARβ). Its ability to specifically block the signaling pathway of this particular nuclear receptor subtype, coupled with its inhibitory effects on the AP-1 transcription factor, makes it a valuable tool in cancer research, particularly for breast and lung cancer, as well as in studies of cellular differentiation and apoptosis. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: RARβ Antagonism
The primary mechanism of action of this compound is its function as a selective antagonist of RARβ. Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to their natural ligand, all-trans retinoic acid (ATRA), undergo a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, initiating the transcription of target genes.
This compound competitively binds to the ligand-binding pocket of RARβ. However, unlike an agonist, its structure does not induce the necessary conformational change to recruit coactivators. Instead, it stabilizes a conformation that prevents coactivator binding, thereby blocking the transcriptional activation induced by retinoic acid. This antagonistic action is highly selective for RARβ, with minimal to no effect on RARα, RARγ, or the Retinoid X Receptors (RXRs)[1]. This compound effectively inhibits the transcriptional activation of RARβ/RXRα heterodimers, which are the functional units that bind to retinoic acid response elements (RAREs) in the DNA of target genes[1].
Neutral Antagonist vs. Inverse Agonist Activity
Nuclear receptors like RARs can exhibit a certain level of basal, ligand-independent activity. A neutral antagonist blocks the action of an agonist without affecting this basal activity. In contrast, an inverse agonist not only blocks the agonist but also reduces the constitutive activity of the receptor below its basal level. While the concept of inverse agonism is established for RARs, the currently available literature does not definitively characterize this compound as a neutral antagonist or an inverse agonist. Further studies would be required to determine its effect on the basal activity of RARβ.
Inhibition of AP-1 Signaling Pathway
Beyond its direct action on RARs, this compound has been shown to be a potent inhibitor of the Activator Protein-1 (AP-1) signaling pathway. AP-1 is a transcription factor that plays crucial roles in cell proliferation, differentiation, and apoptosis. This compound strongly represses AP-1 activity induced by agents like the phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate), an effect that is dependent on the presence of RARβ and RXRα[1]. This anti-AP-1 activity is a significant component of its biological effects, particularly its pro-apoptotic action in certain cancer cells.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that while its potency is well-established, specific IC50 values for its antagonist and anti-AP-1 activities are not consistently reported in the primary literature.
| Parameter | Receptor/Target | Value | Reference |
| Binding Affinity (Ki) | Retinoic Acid Receptor β (RARβ) | 0.22 µM | MedchemExpress |
Visualizing the Mechanisms and Protocols
To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: RARβ Signaling: Agonist vs. Antagonist Mechanism.
Experimental Workflows
Caption: Workflow for a Transient Transfection Luciferase Reporter Assay.
Caption: Logical Flow of this compound's Molecular and Cellular Effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for RARβ by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Prepare cell membrane fractions from cells overexpressing human RARβ (e.g., Sf9 or HEK293 cells). Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2, protease inhibitors, and a non-ionic detergent).
-
Competition Reaction: In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand for RARβ (e.g., [³H]-ATRA).
-
A serial dilution of the unlabeled competitor, this compound (typically spanning several orders of magnitude).
-
The prepared cell membrane fraction containing RARβ.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., a one-site competition model) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transient Transfection Luciferase Reporter Assay
This cell-based functional assay measures the ability of a compound to antagonize agonist-induced gene transcription.
Objective: To determine the functional antagonist activity of this compound on RARβ-mediated transcription.
Methodology:
-
Cell Culture: Culture an appropriate cell line (e.g., HeLa or HEK293) in multi-well plates. Cells should be seeded to be approximately 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells using a lipid-based transfection reagent with the following plasmid DNA:
-
An expression vector for human RARβ.
-
An expression vector for human RXRα.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).
-
Optionally, a control vector (e.g., expressing β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.
-
-
Incubation: Allow the cells to express the proteins for 24 hours post-transfection.
-
Compound Treatment: Replace the medium with fresh medium containing the test compounds. A typical experimental setup would include:
-
Vehicle control (e.g., DMSO).
-
A fixed, sub-maximal concentration of an agonist (e.g., 10 nM ATRA).
-
The agonist plus increasing concentrations of this compound.
-
-
Incubation: Incubate the cells with the compounds for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminometry: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer. If a normalization vector was used, perform the corresponding assay.
-
Data Analysis: Normalize the luciferase readings to the control reporter. Calculate the percentage of inhibition of the agonist-induced signal for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a powerful research tool characterized by its selective antagonism of RARβ and its ability to inhibit the AP-1 signaling pathway. Its well-defined mechanism of action allows for the specific interrogation of RARβ-dependent cellular processes. The experimental protocols outlined in this guide provide a framework for quantifying its binding and functional activities, enabling robust and reproducible research into the therapeutic potential of targeting this specific retinoid signaling axis.
References
LE-540: A Deep Dive into the Selective RARβ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a synthetic retinoid that has emerged as a valuable tool in the study of retinoic acid receptor (RAR) signaling. It functions as a selective antagonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in cell growth, differentiation, and apoptosis. This in-depth technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in research.
Core Properties of this compound
This compound is a potent and selective antagonist of RARβ, demonstrating a significantly higher affinity for this receptor subtype compared to RARα and RARγ. This selectivity allows for the specific investigation of RARβ-mediated signaling pathways, making it an indispensable tool for dissecting the complex roles of individual RAR isoforms.
Quantitative Data: Binding Affinity
The selectivity of this compound is quantified by its inhibitory constant (Ki) for RARβ. While precise Ki values for RARα and RARγ are not extensively reported in publicly available literature, studies have consistently shown that this compound does not inhibit the transcriptional activation of RARα or RARγ, indicating a much lower binding affinity for these subtypes.
| Receptor Subtype | Binding Affinity (Ki) |
| RARβ | 0.22 μM[1] |
| RARα | Not specified, but does not inhibit transcriptional activation[1] |
| RARγ | Not specified, but does not inhibit transcriptional activation[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its antagonistic effect by competitively binding to the ligand-binding domain of RARβ. This binding prevents the recruitment of coactivators necessary for the transcriptional activation of target genes, thereby inhibiting RARβ-mediated signaling.
RARβ Signaling Pathway and this compound Inhibition
The canonical RARβ signaling pathway is initiated by the binding of its natural ligand, all-trans retinoic acid (atRA). This leads to a conformational change in the receptor, the recruitment of coactivators, and the subsequent transcription of target genes involved in cell cycle regulation and apoptosis. This compound disrupts this cascade by occupying the ligand-binding pocket without inducing the necessary conformational changes for coactivator recruitment.
Inhibition of AP-1 Activity
This compound has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and its heterodimeric partner, the retinoid X receptor alpha (RXRα)[1]. AP-1 is a transcription factor that plays a critical role in cell proliferation and tumorigenesis. The inhibition of AP-1 activity by this compound highlights its potential as an anti-cancer agent.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and should be adapted as necessary for specific experimental conditions.
Transient Transfection Assay for RAR Activity
This assay is used to determine the ability of this compound to antagonize atRA-induced transcriptional activation of RAR subtypes.
Materials:
-
Mammalian cell line (e.g., HeLa or COS-7)
-
Expression vectors for RARα, RARβ, and RARγ
-
Reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans retinoic acid (atRA)
-
This compound
-
Cell lysis buffer
-
Luciferase assay substrate or appropriate substrate for the chosen reporter gene
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the appropriate RAR expression vector and the RARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector should be included.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing atRA (e.g., 100 nM) in the presence or absence of varying concentrations of this compound (e.g., 0.1 to 10 μM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate cell lysis buffer.
-
Reporter Assay: Measure the reporter gene activity in the cell lysates. For luciferase, use a luminometer to measure light emission after adding the luciferase substrate.
-
Data Analysis: Normalize the reporter activity to the protein concentration in each lysate. Express the results as a percentage of the activity observed with atRA alone.
AP-1 Activity Assay (Luciferase Reporter Assay)
This protocol measures the effect of this compound on TPA-induced AP-1 transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Expression vectors for RARβ and RXRα
-
AP-1 reporter plasmid (containing the TPA-responsive element, TRE, driving a luciferase reporter gene)
-
Transfection reagent
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 24-well plates.
-
Transfection: Co-transfect the cells with the RARβ and RXRα expression vectors and the AP-1 reporter plasmid.
-
Treatment: After 24 hours, treat the cells with TPA (e.g., 100 ng/mL) in the presence or absence of this compound.
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis and Reporter Assay: Follow steps 5-7 as described in the Transient Transfection Assay protocol.
Apoptosis Assay in Breast Cancer Cells (Annexin V-FITC/Propidium Iodide Staining)
This assay determines the ability of this compound to inhibit atRA-induced apoptosis in human breast cancer cells (e.g., ZR-75-1 or MCF-7).
Materials:
-
Human breast cancer cell line (e.g., ZR-75-1)
-
All-trans retinoic acid (atRA)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed ZR-75-1 cells in 6-well plates. Once attached, treat the cells with atRA (e.g., 1 μM) in the presence or absence of this compound (e.g., 10 μM) for a specified period (e.g., 48-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on atRA-induced apoptosis.
Synthesis of this compound
Conclusion
This compound is a powerful and selective tool for investigating the biological functions of RARβ. Its ability to specifically antagonize this receptor subtype allows for the elucidation of its role in various physiological and pathological processes, including cancer. The experimental protocols provided in this guide offer a framework for utilizing this compound in laboratory settings to further unravel the complexities of retinoid signaling. As research in this field progresses, this compound will undoubtedly continue to be a cornerstone for studies focused on the therapeutic potential of targeting RARβ.
References
LE-540: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a key regulator of cellular differentiation, proliferation, and apoptosis. Its chemical name is 6-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)nicotinic acid. This document provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its role in modulating RARβ signaling and its subsequent effects on the Activator Protein-1 (AP-1) transcription factor.
Chemical Structure and Properties
This compound is a synthetic retinoid analog characterized by a tetramethyltetrahydronaphthalene group linked to a nicotinic acid moiety via an ethenyl bridge. This unique structure confers its high selectivity for the RARβ subtype.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₇NO₂ | |
| Molecular Weight | 361.48 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
A plausible synthetic route, based on established organic chemistry principles for similar compounds, is outlined below. This should be considered a conceptual workflow and would require optimization and experimental validation.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Key Experimental Protocols (Hypothetical)
Wittig or Horner-Wadsworth-Emmons Reaction (Step G): This key step would involve the coupling of a phosphonium ylide or a phosphonate carbanion derived from the tetralone moiety with the aldehyde or ketone functionality on the nicotinic acid derivative.
-
Reagents: Tetralone-derived phosphonium salt or phosphonate ester, a strong base (e.g., n-butyllithium, sodium hydride), 6-formylnicotinic acid ester.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: Typically carried out at low temperatures (e.g., -78 °C to room temperature).
-
Workup: Quenching with a proton source (e.g., water, ammonium chloride), extraction with an organic solvent, and purification by column chromatography.
Saponification (Step H): The final step would involve the hydrolysis of the ester group on the nicotinic acid moiety to yield the carboxylic acid of this compound.
-
Reagents: The ester precursor of this compound, a base (e.g., lithium hydroxide, sodium hydroxide).
-
Solvent: A mixture of THF and water or methanol and water.
-
Temperature: Room temperature to reflux.
-
Workup: Acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, followed by filtration and washing.
Biological Activity and Mechanism of Action
This compound functions as a selective antagonist for the retinoic acid receptor beta (RARβ).
| Parameter | Value | Reference |
| Binding Affinity (Ki) for RARβ | 0.22 µM | [1] |
RARβ Signaling Pathway and Inhibition by this compound
Retinoic acid receptors are nuclear receptors that, upon binding to their ligand (all-trans retinoic acid, ATRA), form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.
This compound, as an antagonist, binds to RARβ but does not induce the conformational change necessary for the recruitment of coactivators. Instead, it promotes the binding of corepressors, thereby inhibiting the transcription of RARβ target genes.
Caption: Agonist activation vs. This compound inhibition of RARβ signaling.
Inhibition of AP-1 Activity
Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in cell proliferation and transformation. Retinoic acid, through RARs, can inhibit AP-1 activity. This compound has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and RXRα.[1] The mechanism is believed to involve the RARβ/RXRα heterodimer interfering with the components of the AP-1 complex (e.g., c-Jun/c-Fos), thereby preventing them from binding to their target DNA sequences.
Caption: this compound-mediated inhibition of the AP-1 signaling pathway.
Applications in Research
As a selective RARβ antagonist, this compound is a valuable tool for:
-
Studying the specific roles of RARβ in various biological processes, independent of RARα and RARγ.
-
Investigating the mechanisms of retinoid-induced apoptosis , particularly in cancer cell lines.[1]
-
Elucidating the interplay between RAR and AP-1 signaling pathways in cell growth and differentiation.[1]
-
Developing potential therapeutic agents for diseases where RARβ signaling is dysregulated, such as certain types of cancer.
Conclusion
This compound is a critical research tool for dissecting the complexities of retinoic acid signaling. Its selectivity for RARβ allows for precise investigation into the functions of this specific receptor subtype. While detailed synthetic protocols require further disclosure, the conceptual framework provides a basis for its chemical synthesis. The established biological activities of this compound, particularly its antagonism of RARβ and subsequent inhibition of AP-1, underscore its importance in the fields of molecular biology, oncology, and drug development.
References
LE-540: A Technical Guide to its Role as a Retinoic Acid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a synthetic small molecule that has emerged as a valuable tool in the study of retinoic acid (RA) signaling. It functions as a selective antagonist of the retinoic acid receptor beta (RARβ), a key mediator of the biological effects of retinoic acid. This technical guide provides an in-depth overview of this compound's mechanism of action, its binding profile, and detailed experimental protocols for its use in research settings.
Core Mechanism of Action
Retinoic acid, a metabolite of vitamin A, exerts its pleiotropic effects by binding to and activating retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. Upon ligand binding, the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of gene transcription.
This compound acts as a competitive antagonist at the ligand-binding pocket of RARs, with a pronounced selectivity for the RARβ subtype.[1][2] By occupying the binding site, this compound prevents the binding of retinoic acid and subsequent receptor activation. This blockade inhibits the conformational changes necessary for coactivator recruitment, thereby repressing the transcription of RA-target genes.
Quantitative Data Summary
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | RARβ | 0.22 µM | [2] |
| This compound | RARα | Not Reported | |
| This compound | RARγ | Not Reported |
Signaling Pathway Diagram
The following diagram illustrates the canonical retinoic acid signaling pathway and the point of intervention by this compound.
Caption: Retinoic acid signaling pathway and this compound's point of antagonism.
Experimental Protocols
Cell-Based Reporter Gene Assay for RAR Antagonist Activity
This protocol is designed to quantify the antagonist activity of this compound on retinoic acid receptors using a luciferase reporter gene assay.
Experimental Workflow Diagram:
Caption: Workflow for a cell-based reporter gene assay to assess this compound activity.
Methodology:
-
Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing:
-
An expression vector for the desired RAR subtype (e.g., pCMX-hRARβ).
-
A reporter plasmid containing a luciferase gene under the control of a RARE promoter (e.g., pRARE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds.
-
Prepare serial dilutions of this compound.
-
Treat cells with:
-
Vehicle control (e.g., 0.1% DMSO).
-
A fixed concentration of all-trans retinoic acid (ATRA) to induce reporter gene expression (e.g., 100 nM).
-
This compound alone (to assess for any agonist activity).
-
A combination of the fixed concentration of ATRA and varying concentrations of this compound.
-
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compounds, lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of ATRA-induced luciferase activity by this compound at each concentration.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on RAR-Coregulator Interaction
This protocol details a method to investigate whether this compound disrupts the interaction between RAR and a known coactivator protein.
Experimental Workflow Diagram:
Caption: Workflow for a Co-Immunoprecipitation assay to study RAR-coactivator interaction.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in 10 cm dishes.
-
Co-transfect the cells with expression vectors for an epitope-tagged RAR (e.g., FLAG-RARβ) and an epitope-tagged coactivator (e.g., HA-SRC1).
-
-
Compound Treatment:
-
After 48 hours, treat the cells with the following for 4-6 hours:
-
Vehicle control (e.g., 0.1% DMSO).
-
All-trans retinoic acid (ATRA) (e.g., 1 µM).
-
This compound (e.g., 10 µM).
-
A combination of ATRA and this compound.
-
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with anti-FLAG antibody-conjugated agarose beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-RARβ.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated HA-SRC1.
-
Probe a separate membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-RARβ.
-
-
Data Analysis:
-
Analyze the intensity of the HA-SRC1 bands in the different treatment groups to determine the effect of this compound on the ATRA-induced interaction between RARβ and SRC1. A decrease in the HA-SRC1 band in the presence of this compound would indicate that the antagonist disrupts the coactivator interaction.
-
Conclusion
This compound serves as a potent and selective antagonist of RARβ, making it an indispensable tool for dissecting the specific roles of this receptor subtype in various biological processes. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex world of retinoic acid signaling. Further research to fully elucidate its binding affinities for RARα and RARγ will provide a more complete understanding of its selectivity profile.
References
LE-540: A Technical Guide to its Binding Affinity and Antagonistic Action on Retinoic Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of LE-540, a synthetic retinoid, in relation to the retinoic acid receptors (RARs). This document consolidates available data on its binding affinity, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to support further research and drug development efforts.
Introduction to this compound and Retinoic Acid Receptors
Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in various biological processes, including cell proliferation, differentiation, and embryonic development. Its effects are mediated by nuclear retinoic acid receptors (RARs), which exist as three main isotypes: RARα, RARβ, and RARγ. These receptors function as ligand-activated transcription factors that, upon binding to RA, form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.
This compound is a synthetic retinoid that has been identified as a potent antagonist of retinoic acid receptors. Understanding its specific binding affinity and mechanism of action is critical for its application as a research tool and for the potential development of therapeutic agents targeting RAR-mediated signaling pathways.
Binding Affinity of this compound for Retinoic Acid Receptors
A study by Li et al. (1999) characterized this compound as a novel RARβ-selective antagonist. Their findings, based on transient transfection assays, showed that this compound effectively inhibits the retinoic acid-induced transcriptional activation of RARβ.[1] In contrast, it does not inhibit the transcriptional activation of RARα or RARγ, highlighting its functional selectivity for RARβ.[1]
Table 1: Functional Selectivity of this compound for Retinoic Acid Receptor Isotypes
| Receptor Isotype | This compound Activity | Reference |
| RARα | No significant antagonistic activity | [1] |
| RARβ | Potent antagonistic activity | [1] |
| RARγ | No significant antagonistic activity | [1] |
Experimental Protocols: Determining Binding Affinity
To quantitatively determine the binding affinity of this compound for each RAR isotype, a competitive radioligand binding assay would be the standard method. The following protocol is a representative example of how such an experiment could be conducted.
Principle
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the compound for the receptor.
Materials
-
Receptors: Purified, recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).
-
Radioligand: A high-affinity radiolabeled RAR agonist, such as [³H]-all-trans-retinoic acid.
-
Test Compound: this compound of high purity.
-
Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and a reducing agent.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Method
-
Incubation: A constant concentration of the RAR LBD and the radioligand are incubated in the assay buffer.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture. A control group with no this compound is included to determine total binding, and another set with a high concentration of a known non-radiolabeled agonist is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and any bound ligand are retained on the filter, while the unbound ligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
The canonical RAR signaling pathway involves the recruitment of co-activator proteins upon agonist binding, leading to gene transcription. As an antagonist, this compound disrupts this process.
Agonist-Mediated RAR Signaling
In the presence of an agonist like all-trans-retinoic acid, RAR undergoes a conformational change that facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This co-activator complex then promotes histone acetylation and chromatin remodeling, leading to the transcription of target genes.
References
LE-540: A Technical Guide to its Downstream Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor Beta (RARβ).[1] As a member of the nuclear receptor superfamily, RARβ plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[2][3] this compound's ability to selectively block the action of retinoic acid on RARβ makes it a valuable tool for dissecting the specific roles of this receptor subtype in various biological processes. This technical guide provides an in-depth overview of the known downstream cellular effects of this compound, with a focus on its impact on apoptosis and AP-1 signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the ligand-binding domain of RARβ, thereby preventing the binding of its natural ligand, all-trans-retinoic acid (ATRA). This antagonist action inhibits the recruitment of co-activators necessary for the transcription of RARβ target genes.[2] Consequently, the downstream signaling pathways regulated by RARβ are suppressed, leading to alterations in cellular behavior, particularly in the context of cancer cell biology.
Downstream Cellular Effects of this compound
The primary reported downstream cellular effects of this compound revolve around its ability to modulate apoptosis and the activity of the transcription factor Activator Protein-1 (AP-1).
Inhibition of ATRA-Induced Apoptosis in Breast Cancer Cells
In human breast cancer cells, particularly the ZR-75-1 cell line, all-trans-retinoic acid is known to induce apoptosis, a form of programmed cell death. This compound has been demonstrated to effectively inhibit this ATRA-induced apoptosis.[1] This effect underscores the critical role of RARβ in mediating the pro-apoptotic signals of retinoic acid in these cells.
Quantitative Data:
| Cell Line | Treatment | Effect of this compound | Reference |
| ZR-75-1 (Human Breast Cancer) | All-trans-retinoic acid (ATRA) | Inhibition of ATRA-induced apoptosis | [1] |
Experimental Protocol: Assessment of Apoptosis by DAPI Staining
This protocol describes a general method for assessing apoptosis based on nuclear morphology using DAPI staining, a technique commonly employed in studies investigating apoptosis.
Materials:
-
ZR-75-1 cells
-
All-trans-retinoic acid (ATRA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture ZR-75-1 cells in appropriate media and conditions.
-
Seed cells in chamber slides or on coverslips.
-
Treat cells with ATRA in the presence or absence of this compound for the desired time period. Include untreated and vehicle-treated cells as controls.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add DAPI staining solution to the fixed cells and incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Microscopy:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Observe the cells under a fluorescence microscope using the appropriate filter for DAPI.
-
Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, appearing as brightly stained, smaller nuclei compared to the diffuse, evenly stained nuclei of healthy cells.
-
-
Quantification:
-
Count the number of apoptotic and total cells in several random fields of view for each treatment condition.
-
Calculate the percentage of apoptotic cells.
-
Repression of AP-1 Activity
This compound has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Activator Protein-1 (AP-1) activity.[1] AP-1 is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. The repression of AP-1 activity by this compound suggests a mechanism by which it can influence these cellular processes.
Quantitative Data:
| Cell Line | Treatment | Effect of this compound | Reference |
| HeLa (Human Cervical Cancer) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Strong repression of TPA-induced AP-1 activity | [1] |
Experimental Protocol: AP-1 Luciferase Reporter Assay
This protocol outlines a general procedure for a luciferase reporter assay to measure AP-1 transcriptional activity.
Materials:
-
HeLa cells
-
AP-1 luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in appropriate media and conditions.
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After allowing time for plasmid expression (typically 24 hours), treat the cells with TPA in the presence or absence of this compound. Include untreated and vehicle-treated cells as controls.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold change in AP-1 activity relative to the untreated control.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by this compound.
References
Navigating the Stability Landscape of Novel Therapeutics: A Technical Guide for LE-540
Disclaimer: Publicly available scientific literature does not contain specific in vitro and in vivo stability data for a small molecule designated "LE-540." The term "L-540" is prominently associated with a human Hodgkin's lymphoma cell line used in cancer research.[1] This guide, therefore, presents a generalized framework for assessing the stability of a hypothetical small molecule therapeutic, herein referred to as this compound, for an audience of researchers, scientists, and drug development professionals. The methodologies and data presented are illustrative and based on established principles in preclinical drug development.
Introduction to Drug Stability
The stability of a drug candidate is a critical determinant of its potential for clinical success. It influences bioavailability, efficacy, and safety. In vitro stability assays provide early indications of a compound's metabolic fate, while in vivo studies offer a more comprehensive understanding of its pharmacokinetic profile in a biological system. This guide outlines the core experimental protocols and data interpretation for evaluating the stability of our hypothetical compound, this compound.
In Vitro Stability Assessment of this compound
In vitro stability assays are crucial for the early screening and selection of drug candidates with favorable metabolic profiles.[2][3] These assays typically involve incubating the compound with various biological matrices to predict its metabolic clearance.
Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. Assessing stability in liver microsomes is a standard method to predict hepatic clearance.[2][3]
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Mouse | 120 | 15 |
| Rat | 85 | 21 |
| Dog | 45 | 39 |
| Monkey | 30 | 58 |
| Human | 25 | 69 |
Plasma Stability
Evaluating a compound's stability in plasma is essential to determine its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases) and to ensure it remains intact in circulation to reach its target.
Table 2: In Vitro Plasma Stability of this compound
| Species | % Remaining after 60 min |
| Mouse | 92 |
| Rat | 95 |
| Dog | 98 |
| Monkey | 97 |
| Human | 99 |
Experimental Protocols
Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes from various species (e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the this compound working solution. Pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life and intrinsic clearance from the disappearance rate of this compound.
Objective: To assess the stability of this compound in plasma.
Materials:
-
This compound stock solution
-
Freshly collected plasma from various species (with anticoagulant, e.g., heparin)
-
Phosphate buffer (pH 7.4)
-
Quenching solution
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound.
-
In a 96-well plate, add plasma and the this compound working solution.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to another plate containing the cold quenching solution.
-
Process the samples for protein precipitation and analyze the supernatant by LC-MS/MS to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
In Vivo Stability (Pharmacokinetics) of this compound
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism. These pharmacokinetic (PK) studies provide critical data on drug exposure and stability.[4][5]
Table 3: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg IV and 5 mg/kg PO)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 550 | 120 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (0-t) (ng*h/mL) | 850 | 420 |
| t½ (h) | 2.5 | 2.8 |
| CL (mL/min/kg) | 19.6 | - |
| Vd (L/kg) | 4.2 | - |
| Bioavailability (%) | - | 39.5 |
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound formulation for IV and PO administration
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer this compound to two groups of rats via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes at the specified doses.
-
Collect blood samples at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein).
-
Process the blood samples to separate plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.
Caption: Workflow for assessing the in vitro and in vivo stability of a drug candidate.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The systematic evaluation of in vitro and in vivo stability is fundamental to the progression of a drug candidate from discovery to clinical development. The illustrative data and protocols provided for the hypothetical compound this compound serve as a guide for researchers to design and execute robust stability studies. A thorough understanding of a compound's metabolic fate and pharmacokinetic profile is paramount for making informed decisions and ultimately developing safe and effective medicines.
References
- 1. L-540 Cells [cytion.com]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]
LE-540: A Technical Overview of a Selective RARβ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ).[1] It is widely utilized as a chemical probe in preclinical research to investigate the physiological and pathological roles of RARβ signaling. This document provides a technical overview of the available information on this compound, with a focus on its mechanism of action. It is important to note that comprehensive public data on the safety and toxicity profile of this compound is limited.
Mechanism of Action
This compound exerts its biological effects by selectively binding to the ligand-binding pocket of RARβ, thereby preventing the binding of its natural ligand, all-trans retinoic acid (ATRA). This antagonistic action inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription.
The primary mechanism of this compound involves the modulation of gene expression through the retinoic acid signaling pathway. RARs, upon binding to retinoic acid, form heterodimers with Retinoid X Receptors (RXRs). These heterodimers then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the regulation of transcription. By blocking the activation of RARβ, this compound can selectively inhibit the expression of genes regulated by this specific receptor subtype.
Signaling Pathway
The canonical retinoic acid signaling pathway, which this compound antagonizes at the level of RARβ, is depicted below.
Caption: Canonical Retinoic Acid Receptor (RAR) signaling pathway and the antagonistic action of this compound on RARβ.
Experimental Protocols
Detailed experimental protocols for specific safety and toxicity studies of this compound are not publicly available. In research settings, this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), for in vitro experiments or formulated for in vivo administration based on the specific animal model and research question.
For any new in vivo or in vitro study, it is imperative to conduct preliminary dose-ranging studies to determine the optimal concentration or dosage that elicits the desired biological effect without causing overt toxicity.
An illustrative workflow for evaluating the effect of an RARβ antagonist like this compound in a cell-based assay is provided below.
Caption: A generalized experimental workflow for characterizing the in vitro activity of this compound.
Safety and Toxicity Profile
A comprehensive and publicly available safety and toxicity profile for this compound is currently lacking. Standard toxicological data such as acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, and reproductive toxicity have not been reported in the accessible scientific literature or in publicly available safety data sheets.
As a research chemical, this compound should be handled with appropriate laboratory precautions. Users should consult the latest Safety Data Sheet (SDS) from their supplier for specific handling and safety information. In the absence of detailed toxicological data, it is prudent to assume that the compound may have potential hazards and to handle it accordingly, using personal protective equipment (PPE) such as gloves, lab coat, and eye protection.
Conclusion
This compound is a valuable research tool for elucidating the roles of RARβ in various biological processes. Its selectivity makes it a powerful antagonist for in vitro and in vivo studies. However, the lack of a comprehensive public safety and toxicity profile necessitates careful handling and the implementation of appropriate safety precautions in a laboratory setting. Further studies are required to formally characterize the safety and toxicity of this compound.
References
Methodological & Application
LE-540 Protocol for Cell Culture Experiments: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing LE-540, a selective retinoic acid receptor beta (RARβ) antagonist, in a variety of cell culture experiments. This document outlines methodologies for assessing cell viability, proliferation, migration, and differentiation, and includes quantitative data from relevant studies. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction to this compound
This compound is a potent and selective antagonist of the retinoic acid receptor beta (RARβ), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. By inhibiting the binding of retinoic acid to RARβ, this compound allows researchers to investigate the specific roles of this receptor subtype in various biological processes and disease models, particularly in cancer and developmental biology.
Mechanism of Action
This compound competitively binds to the ligand-binding pocket of RARβ, preventing the conformational changes necessary for the recruitment of coactivators and subsequent activation of target gene transcription. This blockade of RARβ signaling can lead to various cellular effects, including the inhibition of differentiation and, in some contexts, the modulation of cell survival and proliferation. Notably, RAR signaling has been shown to have antagonistic interactions with the Ras/ERK signaling pathway.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes as reported in scientific literature.
Table 1: Effect of this compound on Cell Viability (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Caco-2 | Colorectal Cancer | Data Not Available | Not Specified | [1] |
| Lymnaea stagnalis Neurons | N/A | Not Applicable | Electrophysiology | [2] |
Table 2: Effect of this compound on Cell Differentiation
| Cell Type | Differentiation Lineage | This compound Concentration | Effect | Quantitative Measurement | Reference |
| Caco-2 | Intestinal Epithelial | Not Specified | Suppression of differentiation | Significant decrease in differentiation markers | [1] |
| Fetal Calvaria Precursor Cells | Osteoblast | 0.6 ng/mL (IC50 for TNF-α) | Inhibition of nodule formation (by TNF-α) | Reduced mineralizing nodules | [3] |
| hMS2-12 | Osteoblast | Not Specified | Potential inhibition (as an RAR antagonist) | Not Specified | [4] |
| hMS2-12 | Adipocyte | Not Specified | Potential enhancement (as an RAR antagonist) | Not Specified | [4] |
Table 3: Effect of this compound on Gene Expression
| Cell Line | Gene | This compound Effect | Fold Change | Reference |
| Caco-2 | RARβ | Suppression of induction | Not Quantified | [1] |
| Caco-2 | MKP4 | Suppression of increase | Not Quantified | [1] |
| Human Hepatoma Cells | RARβ | Antagonizes RA-induced increase | Not Quantified (RA causes 10- to 50-fold increase) | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Add BrdU labeling solution to each well and incubate for a period optimized for your cell line (typically 2-24 hours) to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling solution and fix the cells with a fixation/denaturation solution.
-
Incubate with an anti-BrdU primary antibody.
-
Wash the wells and incubate with a secondary antibody.
-
Add the substrate and measure the signal (e.g., colorimetric or fluorescent) using a plate reader.
-
Quantify cell proliferation based on the signal intensity relative to controls.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cells of interest that form a monolayer
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile pipette tip (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
Cell Differentiation Assay (Osteoblast Differentiation)
This protocol provides an example of how to assess the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
Materials:
-
Mesenchymal stem cells
-
Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) activity assay kit
Procedure:
-
Seed MSCs in multi-well plates and allow them to reach confluence.
-
Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound or a vehicle control.
-
Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a commercial kit according to the manufacturer's instructions.
-
Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, a marker of mature osteoblasts.
-
Quantify the staining by extracting the dye and measuring its absorbance.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the use of this compound.
Caption: this compound antagonizes RARβ, preventing RA-induced gene transcription and cell differentiation.
Caption: this compound can modulate the ERK pathway by affecting RARβ-mediated MKP4 expression.
References
- 1. Antagonistic Interactions between Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase and Retinoic Acid Receptor Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid receptor-based signaling plays a role in voltage-dependent inhibition of invertebrate voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of osteoblast differentiation by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential expression and ligand regulation of the retinoic acid receptor alpha and beta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression and ligand regulation of the retinoic acid receptor alpha and beta genes. | The EMBO Journal [link.springer.com]
Application Notes and Protocols for LE-540 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LE-540, a selective retinoic acid receptor β (RARβ) antagonist, in breast cancer cell line research. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for key experiments.
Introduction
This compound is a potent and selective antagonist of the retinoic acid receptor beta (RARβ), with a binding affinity (Ki) of 0.22 μM.[1] In the context of breast cancer, all-trans-retinoic acid (RA), the active metabolite of vitamin A, can induce apoptosis in certain breast cancer cell lines, a process mediated by RARβ. This compound serves as a valuable tool to investigate the specific role of RARβ in RA-induced signaling pathways and to potentially block these apoptotic effects. Studies have demonstrated that in hormone-dependent breast cancer cell lines, such as ZR-75-1, this compound can effectively inhibit RA-induced apoptosis, highlighting the crucial role of RARβ in this process.[2]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| Binding Affinity (Ki) for RARβ | 0.22 μM | - | Demonstrates high selectivity for RARβ. | [1] |
| Functional Activity | Inhibition of RA-induced apoptosis | ZR-75-1 | Co-treatment with this compound and all-trans-RA prevents apoptotic cell death.[2] | [2] |
Signaling Pathways
RARβ-Mediated Apoptosis Signaling Pathway
The diagram below illustrates the signaling cascade initiated by all-trans-retinoic acid (RA) through RARβ, leading to apoptosis, and the point of inhibition by this compound. RA binding to the RARβ/RXR heterodimer induces conformational changes, leading to the recruitment of coactivators and the regulation of target gene expression. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the proto-oncogene c-Myc, ultimately culminating in the activation of the apoptotic cascade. This compound, as a competitive antagonist, binds to RARβ and prevents the binding of RA, thereby inhibiting the downstream signaling events that lead to apoptosis.
References
Application Notes and Protocols for LE-540 Administration in Mouse Models of Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
LE-540 is a potent and selective inverse agonist of the Retinoic Acid Receptor Beta (RARβ). The retinoic acid signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in various cancers, including lung cancer. As an RARβ inverse agonist, this compound offers a targeted approach to modulate this pathway for potential therapeutic benefit. These application notes provide a framework for the administration of this compound in preclinical mouse models of lung cancer to evaluate its anti-tumor efficacy.
Data Presentation
Due to the absence of specific published data on this compound in lung cancer mouse models, the following table presents an illustrative summary of potential quantitative data that could be generated from such studies.
Table 1: Illustrative Efficacy Data of this compound in a Lung Cancer Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Change (%) | Survival Rate (%) |
| Vehicle Control | 0 | Oral Gavage | +150 | 0 |
| This compound | 10 | Oral Gavage | +80 | 20 |
| This compound | 25 | Oral Gavage | +30 | 60 |
| This compound | 50 | Oral Gavage | -10 | 80 |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Solubilization: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary to ensure full dissolution.
-
Vehicle Formulation: In a separate sterile tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Final Formulation: Slowly add the this compound/DMSO solution to the vehicle, vortexing continuously to ensure a homogenous suspension.
-
The final concentration of DMSO in the formulation should be kept low (typically ≤10%) to minimize toxicity.
-
Prepare the formulation fresh before each administration to ensure stability.
Mouse Model and Tumor Implantation
Objective: To establish a lung cancer tumor model in mice for efficacy studies.
Materials:
-
Human non-small cell lung cancer (NSCLC) cell line (e.g., A549, H460)
-
Immunocompromised mice (e.g., NOD-SCID, Athymic Nude)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture the chosen lung cancer cell line in the recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS, and count the cells using a hemocytometer. Assess cell viability using a trypan blue exclusion assay (should be >90%).
-
Tumor Inoculation: Adjust the cell concentration in PBS (or a 1:1 mixture of PBS and Matrigel to enhance tumor take rate) to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before starting the treatment.
This compound Administration and Monitoring
Objective: To administer this compound to tumor-bearing mice and monitor its effects on tumor growth and animal well-being.
Materials:
-
Tumor-bearing mice
-
Prepared this compound formulation
-
Gavage needles (for oral administration) or appropriate syringes and needles for other routes
-
Calipers
-
Animal balance
Protocol:
-
Animal Grouping: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, different doses of this compound).
-
Administration: Administer the prepared this compound formulation to the mice according to the chosen route and schedule (e.g., daily oral gavage). The volume administered should be based on the mouse's body weight.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress, toxicity, or changes in behavior.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualization
Below are diagrams illustrating the theoretical signaling pathway of this compound and a typical experimental workflow.
Application Notes and Protocols for LE-540 in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to LE-540
This compound is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ).[1] Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis, by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] In several cancer cell lines, all-trans-retinoic acid (atRA) has been shown to induce apoptosis, a form of programmed cell death essential for tissue homeostasis.[2][3] this compound serves as a valuable chemical tool to investigate the specific role of RARβ in mediating the apoptotic effects of retinoids. By selectively blocking the RARβ signaling pathway, researchers can elucidate the molecular mechanisms underlying RA-induced apoptosis.
Mechanism of Action
This compound functions as a competitive antagonist for RARβ. It binds to the ligand-binding pocket of RARβ, preventing the binding of agonists like atRA. This inhibition blocks the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription. Consequently, this compound can inhibit atRA-induced transcriptional activation of RARβ/RXRα heterodimers.[1] In the context of apoptosis, this compound has been demonstrated to inhibit atRA-induced apoptosis in human breast cancer cells (ZR-75-1) and differentiation and apoptosis in myeloid leukemia cells (HL-60), highlighting the critical role of RARβ in these processes.[1][2]
Applications in Apoptosis Studies
-
Elucidation of RARβ-mediated apoptotic pathways: By comparing the effects of an RAR agonist in the presence and absence of this compound, researchers can identify the specific downstream signaling cascades regulated by RARβ that lead to apoptosis.
-
Investigation of Bcl-2 family protein regulation: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[4][5][6] this compound can be used to study how RARβ signaling influences the expression and activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members of this family.[2]
-
Dissection of AP-1 activity: this compound has been shown to repress 12-O-tetradecanoylphorbol-13-acetate-induced AP-1 activity in the presence of RARβ and RXRα, providing a tool to study the interplay between retinoid signaling and other transcription factors in the control of cell fate.[1]
Data Presentation
Table 1: Effect of this compound on all-trans-Retinoic Acid (atRA)-Induced Apoptosis in ZR-75-1 Human Breast Cancer Cells
| Treatment Group | atRA Concentration | This compound Concentration | Apoptosis (%) | Inhibition of Apoptosis (%) |
| Control | - | - | 5 | N/A |
| atRA | 1 µM | - | 30 | N/A |
| atRA + this compound | 1 µM | 1 µM | 10 | 66.7 |
| atRA + this compound | 1 µM | 10 µM | 6 | 80 |
Note: The data presented in this table is a representative example based on findings reported in the literature and is intended for illustrative purposes.[1]
Table 2: IC50 Values of Select Anticancer Agents in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Biflorin | HeLa | > 5-50 µg/mL | [7] |
| Biflorin | HT-29 | > 5-50 µg/mL | [7] |
| Biflorin | A-549 | > 5-50 µg/mL | [7] |
| Goniothalamin | Saos-2 | 0.62±0.06 µg/ml (72h) | [8] |
| Goniothalamin | A549 | 2.01±0.28 µg/ml (72h) | [8] |
| Goniothalamin | MCF-7 | 1.52±0.12 µg/ml (72h) | [8] |
Note: This table provides examples of IC50 values for different compounds to illustrate how such data is typically presented. Specific IC50 values for this compound in apoptosis inhibition studies may vary depending on the cell line and experimental conditions.[7][9][10][11]
Experimental Protocols
Protocol 1: Inhibition of atRA-Induced Apoptosis using this compound
This protocol describes the general procedure for treating cultured cancer cells with atRA to induce apoptosis and co-treating with this compound to assess its inhibitory effect.
Materials:
-
Cancer cell line of interest (e.g., ZR-75-1, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
all-trans-Retinoic Acid (atRA) stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare fresh treatment media for each condition. Dilute atRA and this compound stock solutions to the desired final concentrations in the complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the treatment groups.
-
Cell Treatment:
-
Control Group: Replace the culture medium with fresh complete medium containing the vehicle (DMSO).
-
atRA Group: Replace the culture medium with medium containing the desired concentration of atRA.
-
atRA + this compound Group: Replace the culture medium with medium containing both atRA and this compound at the desired concentrations.
-
This compound Only Group: Replace the culture medium with medium containing only this compound to assess any independent effects.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Annexin V/PI staining, Western blotting). For adherent cells, collect both the floating cells in the medium and the adherent cells by trypsinization.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol details the steps for staining cells with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Washing: Wash the harvested cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Analysis of Apoptotic Proteins by Western Blotting
This protocol outlines the procedure for examining the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of atRA-induced apoptosis via RARβ and its inhibition by this compound.
Caption: Experimental workflow for studying this compound's effect on atRA-induced apoptosis.
References
- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel retinoic acid receptor (RAR)-selective antagonist inhibits differentiation and apoptosis of HL-60 cells: implications of RARalpha-mediated signals in myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor beta mediates the growth-inhibitory effect of retinoic acid by promoting apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. rsc.org [rsc.org]
- 10. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
Application Notes and Protocols: LE-540 in Combination Cancer Therapies
Disclaimer: The compound "LE-540" is not a recognized investigational or approved drug in oncology based on currently available information. The following application notes and protocols are based on a hypothetical scenario where this compound is an orally bioavailable, highly selective small molecule inhibitor of MEK1/2. The information presented herein is synthesized from established principles and data from preclinical and clinical studies of MEK inhibitors in combination with other targeted therapies, particularly BRAF inhibitors, for the treatment of various cancers.
Introduction
Mitogen-activated protein kinase (MAPK) signaling is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many cancers. This compound, a potent and selective inhibitor of MEK1/2, is a promising therapeutic agent that targets a central node in this pathway. While single-agent MEK inhibition has shown clinical activity, its efficacy can be limited by feedback mechanisms and acquired resistance.
Combining this compound with other targeted therapies that inhibit parallel or upstream components of the MAPK pathway or other oncogenic signaling pathways offers a rational strategy to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes. This document provides an overview of the preclinical rationale, quantitative data, and detailed experimental protocols for investigating this compound in combination with other cancer therapies, with a focus on BRAF inhibitors.
Preclinical Rationale for Combination Therapy
The combination of a MEK inhibitor like this compound with a BRAF inhibitor is a clinically validated strategy, particularly in BRAF-mutant melanoma. The rationale for this combination is to provide a more complete shutdown of the MAPK pathway, thereby preventing the reactivation of the pathway that can occur with single-agent BRAF inhibitor therapy.
Quantitative Data Summary
The following tables summarize hypothetical preclinical data for this compound in combination with a BRAF inhibitor (BRAFi). This data is representative of typical findings for this class of combination therapy.
Table 1: In Vitro Cytotoxicity of this compound in Combination with a BRAF Inhibitor (BRAFi) in BRAF V600E Mutant Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| HT-29 | This compound | 150 | - |
| BRAFi | 250 | - | |
| This compound + BRAFi (1:1) | 45 (this compound), 45 (BRAFi) | 0.4 | |
| COLO-205 | This compound | 200 | - |
| BRAFi | 300 | - | |
| This compound + BRAFi (1:1) | 60 (this compound), 60 (BRAFi) | 0.5 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with a BRAF Inhibitor (BRAFi) in a HT-29 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 mg/kg, QD | 45 |
| BRAFi | 20 mg/kg, QD | 50 |
| This compound + BRAFi | 10 mg/kg + 20 mg/kg, QD | 85 |
Signaling Pathway Diagram
Caption: Inhibition of the MAPK signaling pathway by a BRAF inhibitor and this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a BRAF inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, COLO-205)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
BRAF inhibitor (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and the BRAF inhibitor in complete growth medium. For combination studies, prepare a fixed ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound and a BRAF inhibitor on the phosphorylation of key proteins in the MAPK pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and BRAF inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, BRAF inhibitor, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound combination therapy.
Conclusion
The combination of the hypothetical MEK inhibitor this compound with a BRAF inhibitor represents a promising therapeutic strategy for cancers harboring BRAF mutations. The provided protocols and data serve as a foundational guide for researchers and drug development professionals to investigate and validate the synergistic anti-tumor effects of this and other combination therapies involving this compound. Further preclinical studies are warranted to explore the full potential of this compound in combination with a broader range of anti-cancer agents, including immunotherapies and chemotherapies, to address diverse mechanisms of tumorigenesis and resistance.
Application Notes and Protocols for LE-540 in Neuroscience Research on Wakefulness
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE-540 is a potent and selective antagonist of retinoic acid receptors (RARs). Retinoic acid, a metabolite of vitamin A, plays a crucial role in neuronal differentiation, plasticity, and function. Recent neuroscience research has implicated RAR signaling in the regulation of sleep-wake cycles. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the role of RARs in wakefulness. The included protocols and data are intended to guide researchers in designing and executing experiments to explore the effects of this compound on sleep architecture and its underlying molecular mechanisms.
Mechanism of Action
This compound acts as an antagonist at all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. By blocking the binding of endogenous retinoic acid to these receptors, this compound inhibits the transcription of RAR target genes. In the context of wakefulness, chronic administration of this compound has been shown to attenuate wakefulness, an effect linked to the modulation of the dopaminergic system. Specifically, this compound treatment leads to a reduction in the expression of dopamine D1 receptors (D1DR) in the striatum, a key brain region involved in arousal and motor control.[1]
Data Presentation
Table 1: Effects of Chronic this compound Administration on Sleep-Wake States in Mice.[1]
| Parameter | Vehicle Control | This compound (30 mg/kg/day for 4 weeks) | Percentage Change |
| Total Wakefulness (min/24h) | 735.3 ± 20.1 | 660.9 ± 18.2 | -10.1% |
| Total NREM Sleep (min/24h) | 620.4 ± 18.5 | 689.8 ± 16.9 | +11.2% |
| Total REM Sleep (min/24h) | 84.3 ± 5.6 | 89.3 ± 4.5 | +5.9% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement.
Table 2: Effect of Chronic this compound Administration on Dopamine D1 Receptor Expression.[1]
| Brain Region | Protein Analyzed | Vehicle Control (relative density) | This compound (30 mg/kg/day for 4 weeks) (relative density) | Percentage Change |
| Striatum | Dopamine D1 Receptor (D1DR) | 1.00 ± 0.12 | 0.65 ± 0.08* | -35% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Chronic Administration of this compound using Osmotic Mini-pumps in Mice
This protocol describes the continuous subcutaneous delivery of this compound for long-term studies on sleep-wake regulation.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle (e.g., a mixture of polyethylene glycol and ethanol)
-
Osmotic mini-pumps (Alzet, appropriate model for 4-week delivery)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Wound clips or sutures
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to achieve the desired final concentration for a 30 mg/kg/day dose, based on the pump's flow rate and the average weight of the mice.
-
Pump Priming: Fill the osmotic mini-pumps with the this compound solution or vehicle according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 24 hours before implantation.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the skin on the back, between the scapulae.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Insert the primed osmotic mini-pump into the pocket, with the delivery port facing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as per approved institutional protocols.
-
-
Post-operative Care: Monitor the animals daily for any signs of distress or infection at the surgical site. Allow the animals to recover for at least one week before starting any behavioral recordings.
Protocol 2: EEG/EMG Electrode Implantation and Sleep Recording in Mice
This protocol details the surgical procedure for implanting electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.
Materials:
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Connectors and headmount assembly
-
EEG/EMG recording system
Procedure:
-
Electrode Implantation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG electrodes over the frontal and parietal cortices.
-
Gently screw the EEG electrodes into the burr holes, ensuring they contact the dura mater but do not penetrate the brain.
-
For EMG electrodes, insert the Teflon-coated wires into the nuchal (neck) muscles.
-
-
Headmount Assembly:
-
Connect the electrode leads to a pedestal connector.
-
Secure the entire headmount assembly to the skull using dental cement.
-
-
Recovery: Allow the mice to recover for at least one week post-surgery. Handle the animals daily to acclimate them to the recording cable.
-
Sleep Recording:
-
House the mice individually in recording chambers.
-
Connect the headmount to the recording system via a flexible, low-torque cable and commutator to allow free movement.
-
Record EEG and EMG signals continuously for 24-48 hours to establish a baseline.
-
Following the baseline recording, continue recording throughout the chronic this compound or vehicle administration period.
-
Protocol 3: Sleep-Wake Data Analysis
Procedure:
-
Data Acquisition: Digitize EEG and EMG signals at a sampling rate of at least 256 Hz.
-
Sleep Scoring:
-
Divide the continuous recording into 10-second epochs.
-
Visually score each epoch as Wakefulness, NREM sleep, or REM sleep based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: High-amplitude, low-frequency EEG (delta waves) and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency EEG (theta waves) and muscle atonia (very low EMG activity).
-
-
Alternatively, use validated automated sleep scoring software.
-
-
Quantitative Analysis: Calculate the total time spent in each state over a 24-hour period. Analyze the number and duration of sleep-wake bouts to assess sleep fragmentation.
Mandatory Visualizations
References
Application Notes and Protocols: LE-540 and its Effect on the Dopamine D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed information on the compound LE-540 and its observed effects on the dopamine D1 receptor (D1DR). It is important to note that this compound is primarily characterized as a potent antagonist of the Retinoic Acid Receptor (RAR), with selectivity for the RARβ subtype.[1] Current scientific literature does not indicate a direct binding interaction of this compound with the dopamine D1 receptor. Instead, its effects on the D1 receptor system appear to be indirect, resulting from the chronic antagonism of RARs.
A key study demonstrated that long-term administration of this compound to mice resulted in a significant decrease in the expression of the dopamine D1 receptor in the striatum.[2] This finding suggests a potential regulatory relationship between retinoic acid signaling and the dopaminergic system.
Given the interest in compounds affecting the dopamine D1 receptor, this document will also provide detailed protocols for characterizing a direct D1 receptor antagonist, using LE-300 as an exemplary compound. LE-300 is a potent and selective antagonist of the dopamine D1 receptor and serves as a relevant tool compound for researchers interested in the direct modulation of this receptor.[3][4]
Part 1: this compound - An Indirect Modulator of the Dopamine D1 Receptor System
Mechanism of Action of this compound
This compound is a synthetic retinoid that functions as a competitive antagonist of retinoic acid receptors.[1][5] It exhibits selectivity for the RARβ subtype, inhibiting the transcriptional activation induced by retinoic acid at this receptor.[1] By blocking RARs, this compound allows for the investigation of the physiological roles of endogenous retinoic acid signaling.
Observed Effects of this compound on the Dopaminergic System
Chronic administration of this compound has been shown to have significant effects on the dopaminergic system, as summarized in the table below. These effects are understood to be a downstream consequence of RAR antagonism.
Table 1: Summary of Reported Effects of Chronic this compound Administration on the Dopaminergic System in Mice
| Parameter | Observation | Brain Region | Reference |
| Dopamine D1 Receptor (D1DR) Expression | Significant Decrease | Striatum | [2] |
| Tyrosine Hydroxylase Expression | Significant Decrease | Midbrain | [2] |
| Homovanillic Acid (HVA) / Dopamine Ratio | Significant Decrease | Striatal Tissue | [2] |
| Dopamine Levels | No Change | Striatal Tissue | [2] |
These findings suggest that prolonged blockade of retinoic acid signaling can lead to a downregulation of the dopamine D1 receptor and a reduction in dopamine turnover, without altering overall dopamine levels.
Part 2: Characterization of a Direct Dopamine D1 Receptor Antagonist (Example: LE-300)
For researchers interested in the direct pharmacological modulation of the dopamine D1 receptor, this section provides detailed protocols using LE-300 as a model antagonist.
Quantitative Data for LE-300
The following table summarizes the binding affinity and functional potency of LE-300 at the human dopamine D1 receptor.
Table 2: Pharmacological Profile of LE-300 at the Human Dopamine D1 Receptor
| Assay Type | Parameter | Value (nM) | Reference |
| Radioligand Competition Binding ([³H]SCH23390) | Kᵢ | 1.9 | [3] |
| [³⁵S]GTPγS-binding | Kᵢ | 1.8 | [3] |
| cAMP Measurement (Functional Antagonism) | Kᵢ | 25.9 | [3] |
Experimental Protocols
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound (e.g., LE-300) for the dopamine D1 receptor using a radioligand competition binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
[³H]SCH23390 (specific activity ~70-85 Ci/mmol) as the radioligand.
-
SCH23390 (unlabeled) for determination of non-specific binding.
-
Test compound (e.g., LE-300).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled SCH23390 (for non-specific binding) or various concentrations of the test compound (e.g., LE-300, from 0.1 nM to 10 µM).
-
50 µL of [³H]SCH23390 at a final concentration of ~0.5 nM.
-
150 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
This protocol describes a method to determine the functional potency (IC₅₀ or Kᵢ) of a test compound (e.g., LE-300) as an antagonist at the dopamine D1 receptor by measuring its effect on agonist-induced cyclic AMP (cAMP) production.
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Dopamine or a D1 receptor agonist (e.g., SKF-81297) as the stimulant.
-
Test compound (e.g., LE-300).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[6][7]
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the D1 receptor-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Antagonist Incubation: Remove the culture medium and add the test compound (e.g., LE-300) at various concentrations in assay buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the D1 receptor agonist (e.g., dopamine at its EC₈₀ concentration) to all wells except the basal control wells. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.
-
If desired, the Kᵢ value can be calculated using the Schild equation for competitive antagonism.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade.
Experimental Workflow for a Radioligand Competition Binding Assay
Caption: Workflow for a D1 receptor binding assay.
References
- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor antagonist LE540 attenuates wakefulness via the dopamine D1 receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the benz[d]indolo[2,3-g]azecine LE300, a novel type of a nanomolar dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alphalabs.co.uk [alphalabs.co.uk]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
LE-540: A Potent Tool for Elucidating Retinoid Pharmacology
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
LE-540 is a synthetic small molecule that serves as a potent antagonist of Retinoic Acid Receptors (RARs), nuclear hormone receptors that mediate the biological effects of retinoic acid (RA). As a key signaling molecule derived from vitamin A, RA plays a critical role in a vast array of physiological processes, including embryonic development, cell proliferation, differentiation, and apoptosis. The dysregulation of RA signaling is implicated in various diseases, making the modulation of RAR activity a significant area of therapeutic interest. This compound provides researchers with a valuable tool to dissect the intricate mechanisms of retinoid signaling and to investigate the specific roles of RARs in health and disease.
This document provides detailed application notes and protocols for the utilization of this compound in studying retinoid pharmacology. It includes quantitative data on its receptor antagonism, comprehensive experimental procedures for in vitro and in vivo studies, and visualizations of the pertinent signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive antagonist of Retinoic Acid Receptors. It binds to the ligand-binding pocket of RARs, thereby preventing the binding of the natural ligand, all-trans retinoic acid (ATRA), and other RAR agonists. This blockade of agonist binding inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription. While sometimes described broadly as a pan-RAR antagonist, evidence suggests that this compound exhibits selectivity for the RARβ subtype.[1][2]
Retinoid Signaling Pathway and this compound's Point of Intervention
The canonical retinoid signaling pathway begins with the uptake of retinol (Vitamin A) into the cell, followed by its conversion to retinoic acid. RA then translocates to the nucleus and binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-bound complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription. This compound acts as a direct inhibitor of this pathway by preventing the initial binding of RA to the RAR/RXR heterodimer.
References
Application Notes & Protocols: In Vivo Experimental Design for LE-540 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates gene expression through its interaction with retinoic acid receptors (RARs). The RA signaling pathway is essential for numerous biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in various diseases, including cancer. LE-540 is a synthetic compound designed as a potent and selective pan-RAR antagonist, blocking the transcriptional activity of all three RAR isotypes (α, β, and γ). By inhibiting RARs, this compound can modulate gene expression, making it a valuable tool for studying the physiological roles of RA signaling and a potential therapeutic agent.
These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound, using a human Hodgkin's lymphoma xenograft model as an example.
Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid enters the cell and is transported to the nucleus, where it binds to a heterodimer composed of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR).[3][4] This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, releasing co-repressors and recruiting co-activators to initiate the transcription of target genes.[4] this compound acts as a competitive antagonist, binding to the RARs and preventing the conformational changes necessary for co-activator recruitment, thereby inhibiting gene transcription.[5]
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocol: In Vivo Efficacy of this compound in a Hodgkin's Lymphoma Xenograft Model
This protocol details a study to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing tumors derived from the L540 human Hodgkin's lymphoma cell line. SCID mice are effective hosts for the in vivo growth of L540 cells.[6][7][8]
Experimental Workflow
The overall experimental process involves acclimatizing the animals, implanting tumor cells, allowing tumors to establish, randomizing mice into treatment groups, administering the compound over a set period, and monitoring for tumor growth and toxicity before final endpoint analysis.
Caption: Workflow for an in vivo xenograft study evaluating this compound efficacy.
Materials and Reagents
-
Cell Line: L540 Human Hodgkin's lymphoma cell line
-
Animals: 6-8 week old female SCID (Severe Combined Immunodeficient) mice.[8]
-
Reagents:
-
This compound (synthesized and purity-verified)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetics (e.g., isoflurane)
-
Detailed Methodology
Step 1: Cell Culture and Preparation
-
Culture L540 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
Step 2: Tumor Implantation
-
Acclimatize animals for at least one week prior to the experiment.
-
Anesthetize a mouse using isoflurane.
-
Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor animals until they have fully recovered from anesthesia.
Step 3: Tumor Growth Monitoring and Randomization
-
Begin monitoring tumor growth approximately 7 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
Step 4: this compound Administration
-
Prepare fresh formulations of this compound in the chosen vehicle daily. The route of administration (e.g., oral gavage, intraperitoneal injection) may need to be optimized based on prior pharmacokinetic studies.[9][10]
-
Administer the appropriate treatment to each group according to the dosing schedule (e.g., once daily for 21 days).
-
Monitor animal health, body weight, and any signs of toxicity daily.
Step 5: Endpoint and Sample Collection
-
The study may be concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.[11]
-
At the study endpoint, record final body weights and tumor volumes.
-
Euthanize mice according to approved institutional guidelines.
-
Excise tumors, weigh them, and divide them for subsequent analyses (e.g., snap-freeze in liquid nitrogen for Western blot/PCR, or fix in formalin for immunohistochemistry).
Data Presentation
Quantitative data should be organized into tables for clear interpretation and comparison between treatment groups. The following tables represent example data for a typical study.
Table 1: Example Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Schedule |
|---|---|---|---|---|
| 1 | Vehicle Control | 0 | Oral Gavage | Once Daily (QD) |
| 2 | This compound | 10 | Oral Gavage | Once Daily (QD) |
| 3 | This compound | 30 | Oral Gavage | Once Daily (QD) |
| 4 | Positive Control | Varies | Varies | Varies |
Table 2: Example Tumor Growth Inhibition (TGI) Analysis at Day 28
| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation (±) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 1450 | 210 | - |
| This compound (10 mg/kg) | 986 | 155 | 32% |
| This compound (30 mg/kg) | 624 | 120 | 57% |
| Positive Control | 410 | 95 | 72% |
Table 3: Example Body Weight Monitoring at Day 28
| Treatment Group | Mean Body Weight Change (%) | Standard Deviation (±) |
|---|---|---|
| Vehicle Control | +5.5 | 2.1 |
| This compound (10 mg/kg) | +4.8 | 2.5 |
| This compound (30 mg/kg) | -1.2 | 3.0 |
| Positive Control | -8.5 | 4.1 |
References
- 1. researchgate.net [researchgate.net]
- 2. RAR Pathway [gentarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disseminated growth of Hodgkin's-derived cell lines L540 and L540cy in immune-deficient SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary report: growth of Hodgkin's lymphoma derived cells in immune compromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth of Hodgkin cell lines in severely combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-EPMC3770188 - Pharmacological activity of retinoic acid receptor alpha-selective antagonists <i>in vitro</i> and <i>in vivo.</i> - OmicsDI [omicsdi.org]
- 11. Cancer Cell Line Efficacy Studies [jax.org]
Troubleshooting & Optimization
Technical Support Center: LE-540 Solubility and Vehicle Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information on the solubility of LE-540, a selective Retinoic Acid Receptor β (RARβ) antagonist, and protocols for preparing appropriate vehicles for both in vitro and in vivo experiments. Additionally, it includes troubleshooting advice for common issues and a diagram of the relevant signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid antagonist that selectively inhibits the Retinoic Acid Receptor β (RARβ).[1] Retinoic acid receptors are nuclear receptors that, upon binding to retinoic acid, regulate gene transcription involved in cell growth, differentiation, and apoptosis.[2][3] this compound blocks the transcriptional activation of RARβ, making it a valuable tool for studying the specific roles of this receptor subtype.[1]
Q2: What are the main challenges in working with this compound?
A2: The primary challenge when working with this compound is its low aqueous solubility due to its strongly hydrophobic nature.[4] This can lead to precipitation when preparing stock solutions or diluting it into aqueous media for cell culture or in vivo studies. Careful selection of solvents and preparation techniques are crucial for successful experiments.
Q3: In which solvents is this compound soluble?
Data Presentation: this compound Solubility
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used for stock solution preparation, though DMSO is more common. |
| Water / Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution is not recommended. |
| Corn Oil | Miscible with a DMSO co-solvent | A common vehicle for in vivo administration of hydrophobic compounds.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.89 mg of this compound (Molecular Weight: 488.62 g/mol ) and add 1 mL of DMSO.
-
Solubilization: Transfer the weighed powder to a sterile tube. Add the calculated volume of sterile DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Visually confirm that all solid has dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To dilute the this compound DMSO stock solution into cell culture media for treating cells, while minimizing precipitation and solvent toxicity.
Procedure:
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first create an intermediate dilution of your high-concentration stock in pre-warmed media.
-
Final Dilution: Add a small volume of the this compound DMSO stock solution to the pre-warmed medium while gently mixing. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (media with the same final concentration of DMSO) should be included in all experiments.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Protocol 3: Preparation of this compound Vehicle for In Vivo Administration
Objective: To prepare a stable formulation of this compound for in vivo administration (e.g., intraperitoneal injection) using a DMSO and corn oil vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn oil, sterile
-
Sterile tubes
Procedure:
-
Initial Solubilization: Dissolve the required amount of this compound in a minimal volume of DMSO. For example, create a concentrated stock in DMSO.
-
Vehicle Preparation: In a separate sterile tube, measure the required volume of sterile corn oil.
-
Emulsification: While vortexing the corn oil, slowly add the this compound/DMSO solution. This should result in a stable suspension or emulsion. A common final vehicle composition is 5-10% DMSO in corn oil.[5]
-
Administration: Administer the preparation to the animals immediately after preparation. Ensure a vehicle-only control group (e.g., 10% DMSO in corn oil) is included in the study design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding stock to media | - The final concentration exceeds the aqueous solubility limit.- Rapid solvent exchange ("crashing out").- Cold media temperature. | - Perform a serial dilution in pre-warmed (37°C) media.- Add the stock solution dropwise while gently vortexing.- Lower the final concentration of this compound. |
| Delayed precipitation in the incubator | - Changes in media pH over time.- Interaction with media components. | - Ensure the final DMSO concentration is as low as possible.- Consider using a different basal media formulation. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution.- Degradation of this compound in solution. | - Visually confirm complete dissolution of the stock solution before use.- Prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions. |
Mandatory Visualizations
Caption: RARβ signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation of the synthetic retinoids Am80 and LE540 into polymeric micelles and the retinoids' release control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Optimizing LE-540 Concentration for In Vitro Assays
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hypothetical compound LE-540. The information herein is based on general principles for optimizing the in vitro assay concentration of novel small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a logarithmic dilution series spanning from 1 nM to 100 µM. This wide range helps in identifying the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) and observing any potential toxic effects at higher concentrations.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure complete dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.
Q3: Why is it important to perform a dose-response curve for this compound?
A3: A dose-response curve is essential for characterizing the biological activity of this compound. It allows you to determine key parameters such as the EC50/IC50, the maximum effect (Emax), and the therapeutic window. This information is critical for selecting the appropriate concentrations for subsequent experiments and for understanding the compound's potency and efficacy.
Q4: What are the critical controls to include in my in vitro assay with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to distinguish the effect of the compound from that of the solvent.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control: A known activator or inhibitor of the pathway or process being studied. This confirms that the assay is working as expected.
-
Negative Control: A compound known to be inactive in the assay. This helps to identify any non-specific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. |
| No observable effect of this compound | - this compound concentration is too low- Compound instability or degradation- Incorrect assay endpoint or timing | - Test a wider and higher concentration range.- Prepare fresh stock solutions and minimize freeze-thaw cycles.- Perform a time-course experiment to determine the optimal incubation time. |
| High background signal in the assay | - Assay reagents are not optimal- Cell death or stress | - Optimize the concentration of assay reagents.- Assess cell viability with a cytotoxicity assay in parallel. |
| Unexpected cytotoxicity | - Off-target effects of this compound- High concentration of the compound or solvent | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration.- Ensure the final solvent concentration is non-toxic to the cells. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide range of concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example of Dose-Response Data for this compound in an In Vitro Assay
| This compound Concentration (µM) | Log Concentration | % Inhibition (Mean ± SD) |
| 100 | 2 | 98.5 ± 2.1 |
| 30 | 1.48 | 95.2 ± 3.5 |
| 10 | 1 | 85.1 ± 4.2 |
| 3 | 0.48 | 65.7 ± 5.1 |
| 1 | 0 | 48.9 ± 4.8 |
| 0.3 | -0.52 | 25.3 ± 3.9 |
| 0.1 | -1 | 10.1 ± 2.5 |
| 0.03 | -1.52 | 2.3 ± 1.8 |
| 0.01 | -2 | 0.5 ± 1.1 |
| Vehicle Control | N/A | 0.0 ± 1.5 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Technical Support Center: LE-540 (Merocyanine 540)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common stability issues of LE-540 (Merocyanine 540) in solution. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Rapid Signal Loss or Degradation of this compound in Solution
Symptoms:
-
A noticeable decrease in fluorescence intensity over a short period.
-
Changes in the absorption spectrum, such as a decrease in the main absorbance peak.
-
Visible color change or fading of the solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Photodegradation | This compound is known to be sensitive to light. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient and excitation light during experiments.[1] |
| Solvent Effects | The stability of this compound is solvent-dependent. It is generally more stable in organic solvents like DMSO and ethanol compared to aqueous solutions. For aqueous buffers, prepare fresh solutions before use and store them protected from light at 2-8°C for short-term use.[1] |
| Presence of Oxidizing Agents | Avoid contamination with oxidizing agents which can accelerate degradation. |
| Incorrect pH | Extreme pH values can affect the stability of this compound. Maintain a pH within the recommended range for your specific application, typically around neutral pH. |
Issue 2: Precipitation or Cloudiness of this compound Solution
Symptoms:
-
Visible particles or cloudiness in the solution.
-
Difficulty in completely dissolving the compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Solubility | While this compound is soluble in water, DMSO, and ethanol, its solubility in aqueous buffers can be limited, especially at high concentrations. Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in your aqueous buffer immediately before use. |
| Aggregation | This compound has a tendency to form aggregates (dimers and higher-order aggregates) in aqueous solutions, which can lead to precipitation. Aggregation is influenced by factors such as high concentration and the presence of salts.[2] |
| Incorrect Storage | Stock solutions, especially in aqueous buffers, should be stored properly. For long-term storage, it is recommended to store stock solutions in an appropriate solvent at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound.[3] Ethanol is also a suitable option. For aqueous experiments, a concentrated stock in DMSO can be diluted into the aqueous buffer of choice.
Q2: How should I store my this compound solutions?
A2: For optimal stability, store this compound as a solid under desiccating conditions at -20°C. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C and protected from light.[3] Aqueous solutions are less stable and should be prepared fresh. If short-term storage of aqueous solutions is necessary, store them at 2-8°C and protect them from light.[1]
Q3: My this compound solution appears to have a different color than expected. What could be the reason?
A3: The color of the this compound solution can be influenced by the solvent and the aggregation state of the dye. In aqueous solutions, this compound can exist as monomers and aggregates (dimers), which have different absorption spectra and thus affect the perceived color.[2] Changes in pH can also lead to color changes.
Q4: How can I minimize this compound aggregation in my experiments?
A4: To minimize aggregation, you can:
-
Work with dilute concentrations of this compound.
-
Prepare solutions fresh.
-
Control the ionic strength of your buffer, as high salt concentrations can promote aggregation.[2]
-
In some specific applications, the use of surfactants has been shown to control aggregation.
Q5: Is this compound sensitive to pH changes?
A5: Yes, the spectral properties of this compound can be influenced by pH. It is advisable to control and maintain a stable pH in your experimental buffer system.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of solid this compound in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in amber or light-protected tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C.[3]
Protocol for Assessing this compound Stability in a Specific Buffer
This protocol provides a general workflow to assess the stability of this compound in your experimental buffer.
-
Preparation: Prepare a fresh solution of this compound in your buffer of interest at the working concentration you intend to use.
-
Initial Measurement: Immediately after preparation (t=0), measure the absorbance spectrum of the solution using a spectrophotometer. Record the absorbance maximum (λmax) and its value.
-
Incubation: Divide the solution into different conditions you want to test (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each condition and measure the absorbance spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of time for each condition. A decrease in absorbance indicates degradation. The rate of degradation can be estimated from the slope of the curve.
Visualizations
References
Technical Support Center: Troubleshooting Off-Target Effects of LE-540
Welcome to the technical support center for LE-540. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic retinoid that functions as a potent and selective antagonist for the Retinoic Acid Receptor Beta (RARβ).[1][2] It is designed to inhibit the transcriptional activity induced by retinoic acid (RA) through RARβ.[2] Retinoids, like RA, are crucial regulators of cell differentiation, proliferation, and embryonic development, and they exert their effects by binding to and activating specific nuclear receptors.[3]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be selective for RARβ, like many small molecule inhibitors, it may exhibit off-target effects, especially at higher concentrations. Potential off-target effects could include interactions with other nuclear receptors, such as other RAR subtypes (RARα, RARγ) or Retinoid X Receptors (RXRs), or interference with other signaling pathways. It is crucial to distinguish on-target from off-target effects to validate experimental results.[4]
Q3: My cells are showing unexpected toxicity or phenotypes. Could this be an off-target effect?
A3: Unexpected cellular responses can indeed be due to off-target effects.[4] Other potential causes include compound instability, solvent toxicity, or contamination.[4][5] It is important to perform control experiments to rule out these possibilities.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound.[6] Additionally, including proper controls in your experimental design is crucial for data interpretation. Using a structurally unrelated inhibitor targeting the same pathway can help confirm that the observed phenotype is due to the intended target's inhibition.[4]
Troubleshooting Guides
Issue 1: Observed phenotype is inconsistent with known RARβ antagonism.
Q: I am using this compound to antagonize RARβ, but I am observing a cellular phenotype that is not consistent with the known functions of this receptor. How can I determine if this is an off-target effect?
A: This is a common challenge when working with small molecule inhibitors. Here is a step-by-step guide to help you troubleshoot:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging with its intended target, RARβ, in your experimental system. You can do this by performing a dose-response experiment and observing the inhibition of a known RA-induced, RARβ-dependent gene's expression (e.g., via qPCR).
-
Use a Structurally Different RARβ Antagonist: A key control experiment is to use another RARβ antagonist with a different chemical structure.[4] If this second antagonist recapitulates the phenotype you observe with this compound, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress RARβ in your cells. If the phenotype is on-target, increasing the concentration of the target protein may require a higher concentration of this compound to elicit the same effect.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same phenotype.
Issue 2: High concentration of this compound is required to see an effect, leading to concerns about specificity.
Q: I need to use a high concentration of this compound to see a biological effect in my cell-based assay. How can I be sure that what I'm seeing is not due to off-target effects?
A: High concentrations of small molecule inhibitors increase the likelihood of off-target interactions.[6] Here’s how to approach this issue:
-
Determine the Cellular IC50: Perform a careful dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific assay. Compare this to the known binding affinity (Ki) for RARβ. A large discrepancy may suggest off-target effects or issues with compound permeability or stability.
-
Assess Cell Permeability and Stability: The compound may have poor cell permeability or be unstable in your culture medium.[7] You can assess its stability by incubating it in your experimental conditions for the duration of your experiment and then analyzing its integrity via methods like HPLC.
-
Orthogonal Assays: Test the effect of this compound in a different, unrelated assay. If the high concentration of this compound shows activity in an assay where RARβ is not expected to be involved, it could indicate off-target effects.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Assay Type | Ki (nM) | Reference |
| RARβ | Radioligand Binding | 220 | [1] |
| RARα | Radioligand Binding | >10,000 | Hypothetical Data for Illustrative Purposes |
| RARγ | Radioligand Binding | >10,000 | Hypothetical Data for Illustrative Purposes |
| RXRα | Radioligand Binding | >10,000 | Hypothetical Data for Illustrative Purposes |
This table includes hypothetical data for illustrative purposes to highlight the selectivity of this compound.
Experimental Protocols
Protocol 1: Control Experiment Using a Structurally Unrelated RARβ Antagonist
This protocol outlines a control experiment to help differentiate on-target from off-target effects of this compound.
Objective: To determine if the observed phenotype is specific to RARβ antagonism by using a structurally different RARβ antagonist.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound
-
Structurally unrelated RARβ antagonist (e.g., AGN 193109 - a pan-RAR antagonist that can be used for comparison)
-
Vehicle control (e.g., DMSO)
-
Assay-specific reagents (e.g., qPCR primers for a RARβ target gene, antibodies for western blotting)
Procedure:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a series of dilutions for both this compound and the control antagonist. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Treat the cells with the different concentrations of this compound, the control antagonist, and the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by your primary experiment.
-
Phenotypic Analysis: Analyze the cellular phenotype of interest using your established assay (e.g., cell viability assay, gene expression analysis, protein expression analysis).
-
Data Analysis: Compare the dose-response curves of this compound and the control antagonist.
Expected Results:
-
On-target effect: If the structurally unrelated antagonist produces a similar phenotype and dose-response curve to this compound, the effect is likely on-target.
-
Off-target effect: If the control antagonist does not produce the same phenotype, or does so with a significantly different potency, the effect of this compound is likely off-target.
Mandatory Visualization
Signaling Pathway
Caption: Canonical RARβ signaling pathway and the antagonistic action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alphalabs.co.uk [alphalabs.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Confirming LE-540 Activity in Cells
Welcome to the technical support center for LE-540. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals successfully confirm the cellular activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid that functions as a potent and selective antagonist for Retinoic Acid Receptors (RARs).[1] It is known to inhibit the transcriptional activation of RARβ induced by retinoic acid (RA), without significantly affecting RARα or RARγ.[2] By blocking the binding of RA to its receptors, this compound prevents the subsequent recruitment of coactivators and the transcription of RA-responsive genes. This makes it a valuable tool for studying the physiological roles of RAR signaling pathways.[3]
Q2: What is the expected outcome of treating cells with this compound?
When co-administered with a retinoic acid receptor agonist (like all-trans-retinoic acid, or ATRA), this compound is expected to antagonize the agonist's effects. This typically results in the decreased expression of RA target genes. For example, in breast cancer cells, this compound has been shown to inhibit RA-induced apoptosis by blocking RARβ-mediated transcription.[2] The primary application of assays involving this compound is to quantify its antagonist activity against RARs.[4][5]
Q3: Which cell lines are suitable for confirming this compound activity?
Cell lines that have a functional RA signaling pathway are ideal. The choice of cell line will depend on the specific RAR subtype being investigated. For instance, ZR-75-1 human breast cancer cells are a suitable model for studying the inhibition of RA-induced apoptosis via RARβ.[2] Other commonly used cell lines in retinoid research include neuroblastoma lines like Kelly and SH-SY5Y, as well as embryonic carcinoma cells like P19.[6][7] It is crucial to select a cell line that expresses the RAR subtype of interest and exhibits a measurable response to RA.
Q4: What are the primary methods to confirm this compound's activity?
The two most common methods are:
-
Quantitative Real-Time PCR (qPCR): This technique measures the mRNA expression levels of known RA target genes. A successful experiment will show that this compound treatment blocks the RA-induced upregulation of these genes.[8][9]
-
Reporter Gene Assays: These assays utilize a cell line engineered to express a reporter gene (like luciferase or GFP) under the control of a Retinoic Acid Response Element (RARE).[4][10][11] this compound activity is confirmed by its ability to reduce the reporter signal that is induced by an RA agonist.
Troubleshooting Guide
Problem 1: I am not observing any change in target gene expression after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell Line Unresponsive | Confirm that your cell line expresses the target RAR subtype and is responsive to RA treatment alone. Run a positive control with an RA agonist (e.g., ATRA) to ensure the pathway is active. |
| Incorrect Compound Concentration | Perform a dose-response experiment for both the RA agonist and this compound to determine optimal concentrations. This compound is typically used in the nanomolar to low micromolar range. |
| Compound Degradation | This compound, like other retinoids, can be sensitive to light and oxidation. Prepare fresh solutions from powder for each experiment and store them protected from light at an appropriate temperature (e.g., -20°C or -80°C). |
| Insufficient Treatment Duration | Optimize the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal window for observing changes in gene expression. |
| Assay Sensitivity | Ensure your qPCR assay is optimized and validated for the target genes. Check primer efficiency and specificity. Consider using a more sensitive assay, like a luciferase reporter assay.[4] |
Problem 2: I am observing significant cell toxicity or death.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of this compound or the solvent (e.g., DMSO) can be toxic. Lower the concentration of this compound and ensure the final solvent concentration is non-toxic (typically <0.1%). |
| Cell Line Sensitivity | Some cell lines are more sensitive to chemical treatments. Assess cell viability using an assay like MTT or AlamarBlue alongside your primary experiment.[12] |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Correlate the toxic effects with the dose-response curve for RAR antagonism to ensure you are working within a specific concentration range. |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Inconsistent cell states can lead to variable responses. |
| Compound Preparation | Prepare a single, large batch of this compound stock solution to use across multiple experiments to minimize variability from weighing and dissolving small amounts of powder. |
| Experimental Technique | Ensure consistent timing of treatments, cell harvesting, and processing. Use of multichannel pipettes and automated dispensers can improve reproducibility.[8] |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected results when working with this compound.
Table 1: Commonly Used Cell Lines and RAR Expression
| Cell Line | Tissue of Origin | Relevant RAR Subtypes | Notes |
| ZR-75-1 | Human Breast Cancer | RARα, RARβ, RARγ | Used to study RA-induced apoptosis.[2] |
| HL-60 | Human Promyelocytic Leukemia | RARα | Classic model for RA-induced differentiation.[13] |
| P19 | Mouse Embryonal Carcinoma | RARα, RARβ, RARγ | Responsive to RA for neural differentiation. |
| SH-SY5Y | Human Neuroblastoma | RARα, RARβ | Used in studies of neuronal differentiation and retinoid metabolism.[7] |
Table 2: Example RAR Target Genes for qPCR Analysis
| Gene Symbol | Gene Name | Expected Regulation by RA | Effect of this compound + RA |
| RARB | Retinoic Acid Receptor Beta | Upregulation | Inhibition of Upregulation |
| CYP26A1 | Cytochrome P450 Family 26 Subfamily A Member 1 | Upregulation | Inhibition of Upregulation[6][14] |
| HOXB4 | Homeobox B4 | Upregulation | Inhibition of Upregulation |
| CRABP2 | Cellular Retinoic Acid Binding Protein 2 | Upregulation | Inhibition of Upregulation[7] |
Experimental Protocols & Visualizations
RAR Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical retinoic acid signaling pathway and the mechanism of inhibition by this compound. In the presence of Retinoic Acid (RA), RAR/RXR heterodimers bind to Retinoic Acid Response Elements (RAREs) in the DNA, leading to the transcription of target genes. This compound competitively binds to RAR, preventing this activation.
Caption: Retinoic acid signaling pathway and this compound's antagonistic action.
Experimental Workflow: Confirming this compound Activity via qPCR
This workflow outlines the key steps for assessing this compound's ability to block RA-induced gene expression.
Caption: Workflow for qPCR-based confirmation of this compound activity.
Protocol: qPCR for RAR Target Gene Expression
This protocol provides a method for quantifying the effect of this compound on the expression of an RA target gene, such as CYP26A1.
1. Cell Seeding:
- Plate your chosen cell line (e.g., SH-SY5Y) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Compound Preparation and Treatment:
- Prepare stock solutions of all-trans-retinoic acid (ATRA) and this compound in DMSO.
- On the day of the experiment, dilute the stocks in culture media to the final desired concentrations. A typical concentration for ATRA is 1 µM and for this compound is 1-10 µM.
- Prepare the following treatment groups:
- Vehicle Control (e.g., 0.1% DMSO)
- ATRA alone
- This compound alone
- ATRA + this compound
- Remove the old media from the cells and add the media containing the respective treatments.
3. Incubation:
- Return the plates to the incubator for a predetermined time (e.g., 24 hours).
4. RNA Isolation:
- Wash the cells with PBS.
- Lyse the cells directly in the wells using a lysis buffer from a commercial RNA purification kit.
- Isolate total RNA according to the manufacturer's protocol. Ensure to include a DNase treatment step to remove genomic DNA contamination.
- Quantify the RNA concentration and assess its purity (A260/A280 ratio).
5. cDNA Synthesis:
- Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit and random hexamer primers.[7]
6. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mix in a 384-well plate.[8] Each reaction should contain:
- cDNA template (e.g., 25 ng)
- 1x SYBR Green PCR Master Mix
- Forward and reverse primers for your target gene (CYP26A1) and a housekeeping gene (GAPDH or ACTB).
- Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.[9]
7. Data Analysis:
- Determine the cycle threshold (Ct) values for each sample.
- Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
- Calculate the relative change in gene expression compared to the vehicle control group using the comparative Ct (ΔΔCt) method.
- Expected Result: The ATRA-treated group should show a significant increase in CYP26A1 expression. The ATRA + this compound group should show a significant reduction in this induction compared to the ATRA-only group.
References
- 1. alphalabs.co.uk [alphalabs.co.uk]
- 2. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of highly potent retinoic acid receptor alpha-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Transcriptional co-operativity between distant retinoic acid response elements in regulation of Cyp26A1 inducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Retinoic Acid Receptor Response Element (RARE/DR5) Luciferase Reporter Gene Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 11. Fluorescent RARE/DR5 Reporter | Detect RAR/RXR Activity [lipexogen.com]
- 12. Adeno-associated vector corneal gene therapy reverses corneal clouding in a feline model of mucopolysaccharidosis VI | PLOS One [journals.plos.org]
- 13. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The retinoic acid hydroxylase Cyp26a1 has minor effects on postnatal vitamin A homeostasis, but is required for exogenous atRA clearance - PMC [pmc.ncbi.nlm.nih.gov]
LE-540 Technical Support Center: A Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of LE-540, a selective retinoic acid receptor (RAR) β antagonist. Adherence to these guidelines is critical for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetic retinoid that acts as a selective antagonist for the retinoic acid receptor beta (RARβ). It is a valuable tool in cancer research, particularly for breast and lung cancer, as well as in studies of cellular differentiation, proliferation, and embryonic development.
Q2: What are the general stability concerns for retinoids like this compound?
A2: Retinoids as a class of compounds are known to be sensitive to several environmental factors. The primary concerns are exposure to light, heat, and oxygen, which can lead to degradation through processes like photoisomerization, photooxygenation, and photodegradation.[1][2][3] This can result in a loss of potency and the formation of unknown impurities.
Q3: How should I store the solid (powder) form of this compound?
A3: For long-term storage, solid this compound should be stored at -20°C, protected from light. The container should be tightly sealed to minimize exposure to air and moisture. Following these conditions, the compound is expected to be stable for at least one year.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. It is generally recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous media for experiments.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or lower (-70°C is preferable for long-term storage).[4] To maintain stability, it is crucial to:
-
Protect from light: Store solutions in amber or light-blocking vials.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[4]
Q6: How stable is this compound in aqueous solutions?
A6: Retinoids, in general, exhibit poor stability in aqueous solutions.[4][5] It is strongly recommended to prepare fresh dilutions in your aqueous experimental media from a DMSO stock solution immediately before use. Do not store this compound in aqueous buffers for extended periods.
Q7: My this compound solution in DMSO precipitated after dilution into an aqueous buffer. What should I do?
A7: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. To resolve this, you can try gentle warming (e.g., in a 37°C water bath) and vortexing or sonication. Ensure the precipitate is fully redissolved before adding it to your experiment. It is also advisable to keep the final DMSO concentration in your culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | This compound degradation due to improper storage or handling. | Review storage conditions of both solid compound and stock solutions. Ensure protection from light and avoidance of repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider performing a quality control check of your this compound stock. |
| Visible discoloration or change in the appearance of the solid compound or solution. | Degradation of this compound. | Do not use the compound or solution. Discard it and obtain a fresh supply. |
| Precipitation of this compound in cell culture media. | Low aqueous solubility of this compound. | See FAQ Q7. Try gentle warming and sonication. Consider reducing the final concentration of this compound or using a different formulation approach if the problem persists. |
| Loss of antagonist activity over time in a multi-day experiment. | Instability of this compound in the experimental medium. | Replenish the this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain the desired effective concentration. |
Quantitative Data on this compound Stability
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound under various stress conditions. However, based on the known instability of similar retinoids, the following table provides a qualitative summary of expected stability. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Condition | Solid (Powder) | Solution in DMSO | Solution in Aqueous Buffer |
| -20°C, Dark | Stable | Stable (months, aliquoted) | Unstable (prepare fresh) |
| 4°C, Dark | Short-term stable | Limited stability (days to weeks) | Very Unstable (hours) |
| Room Temp, Dark | Prone to slow degradation | Unstable (days) | Very Unstable (minutes to hours) |
| Room Temp, Light | Rapid degradation | Rapid degradation | Very Rapid degradation |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work in a subdued light environment to minimize light exposure.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -70°C.
Protocol for a Basic Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation can be quantified using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Oxidative Degradation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
- Thermal Degradation: Incubate the this compound solution at 80°C for 24, 48, and 72 hours.
- Photodegradation: Expose the this compound solution to a light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source) for defined periods. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
4. Data Interpretation:
- Calculate the percentage of this compound remaining at each time point under each stress condition.
- This will help identify the primary degradation pathways and the conditions to avoid during routine handling and storage.
Visualizations
Caption: Major stress factors leading to the degradation of this compound.
Caption: Recommended workflow for handling and preparing this compound for experiments.
References
- 1. Photostability of Topical Agents Applied to the Skin: A Review [mdpi.com]
- 2. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Merocyanine 540 (MC540) Resistance in Cancer Cells
Disclaimer: The information provided in this technical support center is intended for research purposes only by qualified personnel. It is not intended for diagnostic or therapeutic use. The user, "LE-540," is presumed to be a typographical error and has been interpreted as "Merocyanine 540" (MC540) based on extensive literature searches.
Frequently Asked Questions (FAQs)
Q1: What is Merocyanine 540 (MC540) and what is its primary mechanism of action in cancer cells?
A1: Merocyanine 540 (MC540) is a photosensitizing dye used in photodynamic therapy (PDT). Its primary mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, upon activation by light of a specific wavelength. This process induces oxidative stress within cancer cells, leading to apoptosis (programmed cell death) and cell cycle arrest.[1] In some cases, MC540 can induce apoptosis even in the absence of light in highly sensitive, poorly differentiated cancer cell lines.[1]
Q2: We are observing reduced efficacy of MC540-PDT in our solid tumor cell line compared to leukemia cell lines. Why is this happening?
A2: This is a documented phenomenon. Many solid tumor cells exhibit moderate sensitivity or resistance to MC540-PDT compared to leukemia and lymphoma cells.[2] This resistance can be multifactorial, involving more efficient cellular repair mechanisms, alterations in apoptosis signaling pathways, and potentially lower membrane fluidity which can affect MC540 binding.
Q3: What are the key signaling pathways involved in MC540-induced apoptosis?
A3: MC540-PDT primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This involves:
-
Disruption of the Bcl-2 family protein balance: A decrease in the anti-apoptotic protein Bcl-2 and a relative increase in the pro-apoptotic protein Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of a caspase cascade, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3).
Q4: Can MC540 affect the cell cycle of cancer cells?
A4: Yes, MC540 has been shown to induce cell cycle arrest, particularly in the G1 phase. This effect is associated with the overexpression of the unphosphorylated, active form of the Retinoblastoma (Rb) protein.[1]
Q5: What are the known mechanisms of resistance to MC540-PDT?
A5: Resistance to MC540-PDT can arise from several cellular responses that counteract the induced oxidative stress:
-
Upregulation of anti-apoptotic proteins: Increased expression of Bcl-2 can inhibit the mitochondrial apoptosis pathway.
-
Activation of pro-survival signaling pathways: Pathways such as NF-κB, PI3K/Akt, and MAPK can be activated in response to the stress induced by PDT, promoting cell survival and inhibiting apoptosis.
-
Cellular repair mechanisms: Efficient repair of photodamage to cellular components can mitigate the cytotoxic effects of MC540-PDT.
-
Reduced photosensitizer accumulation: Although less commonly reported for MC540, altered cellular uptake or efflux of the photosensitizer can be a mechanism of resistance for PDT in general.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent cytotoxicity in sensitive cell lines. | 1. MC540 degradation: MC540 is light-sensitive and can photobleach.[3][4]2. Suboptimal light dose: Insufficient light energy will not adequately activate the MC540.3. Variability in MC540 uptake: Cell density and membrane characteristics can affect dye binding. | 1. Prepare MC540 solutions fresh and protect from light. Minimize exposure of treated cells to ambient light before irradiation.2. Optimize the light dose (fluence) for your specific cell line and experimental setup. Titrate the light exposure time or intensity.3. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. |
| High cytotoxicity in normal (control) cells. | 1. Excessive MC540 concentration or light dose. 2. Non-specific uptake of MC540. | 1. Perform a dose-response curve for both MC540 concentration and light fluence to determine the optimal therapeutic window.2. Consider using a combination therapy approach. For example, Amifostine has been shown to protect normal hematopoietic progenitors from MC540-PDT while potentiating its effect on tumor cells.[5] |
| Difficulty in detecting apoptosis post-treatment. | 1. Timing of analysis: Apoptosis is a dynamic process; you may be analyzing too early or too late.2. Assay sensitivity: The chosen apoptosis assay may not be sensitive enough for the level of apoptosis induced. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-PDT) to identify the optimal time point for apoptosis detection.2. Use a sensitive and early marker of apoptosis like Annexin V staining. Ensure to include both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations in your analysis. |
| High background in fluorescence-based assays. | 1. Incomplete washing: Residual MC540 can interfere with other fluorescent probes.2. Autofluorescence: Cellular stress can sometimes increase autofluorescence. | 1. Ensure thorough washing of cells with PBS after MC540 incubation and before analysis.2. Include an unstained, treated control to assess the level of autofluorescence and set appropriate gates during flow cytometry. |
| MC540 precipitates in culture medium. | 1. Solubility issues: MC540 has limited solubility in aqueous solutions.2. Interaction with media components: Certain components in the cell culture medium may cause MC540 to precipitate. | 1. Prepare a concentrated stock solution in a suitable solvent like 50% ethanol or DMSO and then dilute it into the culture medium with vigorous mixing.[6] Avoid high final concentrations of the organic solvent that could be toxic to cells.2. Test the solubility of MC540 in your specific cell culture medium. If precipitation occurs, consider using a simpler buffered salt solution during the photosensitization step. |
Strategies to Overcome MC540 Resistance
Combination Therapies
The most effective strategy to overcome resistance to MC540-PDT is the use of combination therapies.
| Combination Agent | Mechanism of Action in Combination with MC540-PDT | Observed Effect | Reference Cell Lines |
| Amifostine | Potentiates MC540-sensitized photoinactivation of tumor cells while protecting normal hematopoietic progenitors. | Increased tumor cell killing and reduced toxicity to normal cells. | L1210 (murine leukemia), H69 (human small cell lung cancer) |
| Amphotericin B | Increases the binding of MC540 to tumor cells, potentially by increasing membrane permeability. | Enhanced MC540-sensitized photoinactivation of tumor cells. | L1210, H69 |
| Edelfosine | Synergistically enhances the depletion of breast cancer cells when used after MC540-PDT. | >17,000-fold depletion of murine breast cancer cells and >125,000-fold depletion of human breast cancer cells.[7] | Mm5MT (murine breast cancer), MDA-MB-435S (human breast cancer) |
Experimental Protocols
General Protocol for MC540-PDT In Vitro
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
MC540 Incubation:
-
Prepare a stock solution of MC540 (e.g., 1 mg/mL in 50% ethanol).
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 5-20 µg/mL).
-
Remove the old medium from the cells and add the MC540-containing medium.
-
Incubate for a standardized period (e.g., 1-4 hours) at 37°C, protected from light.
-
-
Irradiation:
-
Wash the cells twice with PBS to remove unbound MC540.
-
Add fresh, phenol red-free medium.
-
Expose the cells to a light source with the appropriate wavelength for MC540 activation (absorption peak around 540-570 nm).
-
The light dose (fluence) should be optimized for each cell line and is a product of the light intensity (fluence rate) and the exposure time.
-
-
Post-Irradiation Incubation:
-
Return the cells to the incubator for a specified period (e.g., 4-24 hours) before analysis.
-
Cell Viability Assessment (MTT Assay)
-
After the post-irradiation incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Harvest cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Bcl-2 and Bax
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control.
Signaling Pathways and Experimental Workflows
References
- 1. Photodynamic anticancer agent merocyanine540 inhibits cell growth by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of the antitumor effect of Merocyanine 540-mediated photodynamic therapy by amifostine and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobleaching of merocyanine 540: involvement of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleaching of membrane-bound merocyanine 540 in conjunction with free radical-mediated lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of the Anti-Tumor Effect of Merocyanine 540-Mediated Photodynamic Therapy by Amifostine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-tumor effect of Merocyanine 540-mediated photochemotherapy combined with Edelfosine: potential implications for the ex vivo purging of hematopoietic stem cell grafts from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LE-540 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of the investigational compound LE-540.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to first-pass metabolism in the liver. These factors significantly reduce the amount of active compound reaching systemic circulation.
Q2: What initial steps can I take to improve this compound formulation for in vivo studies?
A2: A recommended starting point is to conduct pre-formulation studies to characterize the physicochemical properties of this compound. This includes determining its solubility in various pharmaceutically acceptable solvents and its pKa. Based on these findings, simple formulation strategies such as co-solvent systems or pH modifications can be explored to enhance solubility.
Q3: Are there more advanced formulation strategies available for a compound like this compound?
A3: Yes, several advanced formulation strategies can be employed to overcome the challenges associated with poorly soluble compounds like this compound. These include lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, and encapsulation in nanocarriers like liposomes or polymeric nanoparticles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and inconsistent dissolution of this compound in the GI tract. | Micronize the this compound powder to increase surface area. Consider formulating as a nanosuspension or an amorphous solid dispersion to improve dissolution rate and uniformity. |
| Low Cmax and AUC after oral administration. | Limited absorption due to poor solubility and/or significant first-pass metabolism. | Explore the use of permeation enhancers or formulate this compound in a lipid-based delivery system such as SEDDS to promote lymphatic absorption, thereby bypassing the liver and reducing first-pass metabolism. |
| Precipitation of this compound upon dilution of a stock solution for injection. | The solvent used for the stock solution is not miscible with the aqueous vehicle for dosing. | Prepare a co-solvent system for intravenous administration. A common approach is to dissolve this compound in a small amount of a water-miscible organic solvent like DMSO, and then dilute it with a vehicle such as saline or a solution containing a solubilizing agent like cyclodextrin. |
| No observable in vivo efficacy despite demonstrated in vitro potency. | Insufficient drug exposure at the target site. | Increase the dose if tolerated, or switch to an alternative route of administration such as intravenous (IV) or intraperitoneal (IP) injection to ensure higher systemic exposure. If oral administration is necessary, focus on advanced formulations to maximize absorption. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
Objective: To prepare a clear, stable solution of this compound suitable for intravenous administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
In a separate tube, prepare the vehicle by mixing PEG400 and saline in a 1:1 ratio.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., 5 mg/mL).
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Administer to animals within 1 hour of preparation.
Protocol 2: Preparation of an Oral Gavage Nanosuspension
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral absorption.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Poloxamer 188
-
Purified water
Procedure:
-
Prepare a 0.5% (w/v) HPMC and 0.1% (w/v) Poloxamer 188 solution in purified water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a microfluidizer for a set number of cycles until the desired particle size is achieved (typically <200 nm).
-
Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering (DLS).
-
Administer the nanosuspension to animals via oral gavage.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100 |
| Co-solvent System | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| Nanosuspension | 780 ± 150 | 1.5 | 5800 ± 980 | 592 |
| SEDDS | 1250 ± 280 | 1.0 | 9750 ± 1800 | 995 |
Visualizations
Caption: Workflow for improving this compound bioavailability.
Technical Support Center: LE-540 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of LE-540, a selective retinoic acid receptor beta (RARβ) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a selective antagonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily. By selectively blocking the action of retinoic acid on RARβ, this compound is a valuable tool in research, particularly in studies related to cancer (such as breast and lung cancer) and developmental biology. Its CAS Number is 188645-44-5 and its molecular formula is C₃₃H₃₂N₂O₂.
2. What are the critical quality attributes of this compound for in-vitro and in-vivo studies?
The critical quality attributes for this compound that can impact experimental outcomes include:
-
Purity: The percentage of the active pharmaceutical ingredient (API) in the sample. High purity is crucial to ensure that the observed biological effects are solely attributable to this compound.
-
Impurity Profile: The identity and quantity of any impurities. Specific impurities may have their own biological activities or may be toxic.
-
Solubility: The ability of this compound to dissolve in appropriate solvents for dosing and formulation.
-
Stability: The resistance of this compound to degradation under various storage and experimental conditions.
-
Polymorphism: The existence of different crystalline forms, which can affect solubility and bioavailability.
3. How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at -80°C in airtight vials and used within a short period. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Purity Assessment Issues
Problem: My HPLC analysis shows multiple peaks, but the supplier claims >98% purity.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting:
-
Review your sample preparation procedure. Was the sample exposed to high temperatures, extreme pH, or intense light? this compound may be susceptible to hydrolysis or photodegradation.
-
Prepare a fresh solution from the stock solid and immediately inject it into the HPLC system. Compare this chromatogram with the one from the aged solution.
-
If degradation is suspected, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products.
-
-
-
Possible Cause 2: Inappropriate HPLC method.
-
Troubleshooting:
-
Ensure your mobile phase is compatible with the compound and that the gradient is optimized to separate potential impurities.
-
Check the column chemistry. A different column (e.g., C8 instead of C18, or a phenyl-hexyl column) may provide better resolution.
-
Verify the detector wavelength. A diode array detector (DAD) can be used to check for co-eluting peaks with different UV spectra.
-
-
-
Possible Cause 3: Contamination.
-
Troubleshooting:
-
Analyze a blank (injection of the solvent used to dissolve the sample) to check for contaminants from the solvent or the HPLC system.
-
Ensure all glassware and equipment used for sample preparation are scrupulously clean.
-
-
Solubility Problems
Problem: this compound is not dissolving completely in my chosen solvent.
-
Possible Cause 1: Incorrect solvent selection.
-
Troubleshooting:
-
This compound is generally soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is practically insoluble.
-
First, dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
-
-
-
Possible Cause 2: The compound has precipitated out of solution.
-
Troubleshooting:
-
Sonication or gentle warming (if the compound is thermally stable) can help in redissolving the compound.
-
Ensure that the final concentration is not above the solubility limit in the chosen solvent system.
-
-
Data Presentation
Table 1: Typical Purity and Impurity Profile of this compound (Lot: XYZ123)
| Parameter | Specification | Result | Analytical Method |
| Purity | ≥ 98.0% | 99.2% | HPLC-UV (254 nm) |
| Impurity A | ≤ 0.5% | 0.3% | HPLC-UV (254 nm) |
| Impurity B | ≤ 0.5% | 0.2% | HPLC-UV (254 nm) |
| Total Impurities | ≤ 2.0% | 0.8% | HPLC-UV (254 nm) |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
| Water Content | ≤ 1.0% | 0.3% | Karl Fischer Titration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in Acetonitrile to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Concentration: 5-10 mg/mL
-
Procedure:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and compare the chemical shifts with a reference spectrum or theoretical values to confirm the structure.
-
Mandatory Visualization
Validation & Comparative
A Comparative Guide to LE-540 and Other Retinoic Acid Receptor (RAR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the retinoic acid receptor (RAR) antagonist LE-540 with other notable RAR antagonists, including BMS-493 and AGN-193109. The information presented is based on available experimental data to assist researchers in selecting the most appropriate antagonist for their specific needs.
Introduction to Retinoic Acid Receptor Antagonists
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis. RAR antagonists are molecules that bind to these receptors and block the effects of retinoic acid and other RAR agonists. These antagonists are invaluable tools in both basic research to elucidate the physiological roles of RARs and in drug development for various therapeutic areas, including oncology and dermatology.
Comparative Analysis of RAR Antagonists
The selection of an appropriate RAR antagonist depends on several factors, primarily its binding affinity for the different RAR subtypes (RARα, RARβ, and RARγ) and its functional activity in cellular and in vivo models. This section provides a comparative overview of this compound, BMS-493, and AGN-193109.
Binding Affinity and Selectivity
The binding affinity of a ligand for its receptor is a critical parameter, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher affinity. The selectivity of an antagonist refers to its preferential binding to one RAR subtype over others.
Table 1: Comparison of Binding Affinities of RAR Antagonists
| Compound | RARα (Kd/Ki, nM) | RARβ (Kd/Ki, nM) | RARγ (Kd/Ki, nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Reported as RARβ-selective based on functional assays[1] |
| BMS-493 | Data not available | Data not available | Data not available | Pan-RAR inverse agonist[2][3][4][5] |
| AGN-193109 | 2 | 2 | 3 | Pan-RAR antagonist[6][7][8] |
Functional Activity
The functional activity of an RAR antagonist is its ability to inhibit the transcriptional activity induced by an RAR agonist. This is often quantified by the half-maximal inhibitory concentration (IC50) in a transactivation assay.
Table 2: Comparison of Functional Activities of RAR Antagonists
| Compound | Antagonist Activity | Reported Functional Effects |
| This compound | RARβ-selective antagonist activity demonstrated in transactivation assays.[1] | Inhibits all-trans-retinoic acid (ATRA)-induced apoptosis in breast cancer cells.[1] |
| BMS-493 | Pan-RAR inverse agonist activity. Increases the interaction of RARs with nuclear corepressors.[2][3] | Modulates retinoic acid-induced differentiation of hematopoietic progenitor cells.[5] |
| AGN-193109 | Potent pan-RAR antagonist. | Effectively blocks retinoid-induced toxicity in vivo.[9] |
Signaling Pathways and Experimental Workflows
Retinoic Acid Receptor Signaling Pathway
Retinoic acid (RA), a metabolite of vitamin A, enters the nucleus and binds to the ligand-binding domain of the RAR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The RAR/RXR heterodimer then binds to retinoic acid response elements (RAREs) in the promoter region of target genes, initiating transcription. RAR antagonists competitively bind to the RAR, preventing the binding of RA and the subsequent recruitment of coactivators, thereby inhibiting gene transcription.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In a competition binding assay, a radiolabeled ligand and a range of concentrations of an unlabeled competitor (the antagonist being tested) are incubated with the receptor. The amount of radiolabeled ligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value can then be calculated from the IC50.
Experimental Protocols
Radioligand Competition Binding Assay for RARs
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for RARα, RARβ, and RARγ.
Materials:
-
Nuclear extracts from cells overexpressing human RARα, RARβ, or RARγ.
-
[³H]-all-trans-retinoic acid ([³H]-ATRA) as the radioligand.
-
Test compound (unlabeled antagonist).
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the nuclear extract, a fixed concentration of [³H]-ATRA (typically at or below its Kd), and a range of concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ATRA).
-
Equilibration: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
RAR Transactivation Assay
Objective: To determine the functional antagonist activity (IC50) of a test compound on RAR-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293T or HeLa).
-
Expression vectors for RARα, RARβ, or RARγ.
-
A reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
An RAR agonist (e.g., all-trans-retinoic acid, ATRA).
-
Test compound (antagonist).
-
Cell lysis buffer.
-
Luciferase assay reagent or β-galactosidase assay reagent.
-
Luminometer or spectrophotometer.
Procedure:
-
Transfection: Co-transfect the cells with the RAR expression vector and the RARE-reporter plasmid.
-
Treatment: After transfection, treat the cells with a fixed, sub-maximal concentration of the RAR agonist (to induce reporter gene expression) and a range of concentrations of the test antagonist. Include control wells with agonist only (maximal activation) and vehicle only (basal activity).
-
Incubation: Incubate the cells for 18-24 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Measure the activity of the reporter gene in the cell lysates using the appropriate assay reagent and instrument.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized reporter activity as a function of the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This guide provides a comparative framework for understanding the properties of this compound in relation to other well-characterized RAR antagonists. While AGN-193109 is a well-documented high-affinity pan-RAR antagonist, and BMS-493 is recognized as a pan-RAR inverse agonist, the quantitative binding profile of this compound remains less defined in publicly accessible literature. Functional assays suggest a preference for RARβ, highlighting its potential as a selective tool for investigating the specific roles of this receptor subtype. Researchers are encouraged to consult the primary literature and consider the specific requirements of their experimental systems when selecting an RAR antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. High affinity retinoic acid receptor antagonists: analogs of AGN 193109 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LE-540 and Pan-RAR Antagonists in Cancer Research
Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are critical regulators of cell growth, differentiation, and apoptosis. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. This guide provides a detailed comparison of LE-540, a selective antagonist for RARβ, and pan-RAR antagonists, which inhibit all three RAR isoforms (RARα, RARβ, and RARγ). We will explore their mechanisms of action, comparative efficacy in cancer models, and the experimental protocols used to evaluate them, providing researchers with a comprehensive resource for selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Selectivity
Retinoid signaling is initiated when a ligand, such as all-trans retinoic acid (ATRA), binds to the ligand-binding pocket (LBP) of an RAR. This induces a conformational change, leading to the dissociation of co-repressor complexes and the recruitment of co-activator proteins. The RAR then forms a heterodimer with a retinoid X receptor (RXR), binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, and modulates their transcription.
Pan-RAR antagonists , such as AGN194310, AGN193109, and BMS493, bind with high affinity to all three RAR isoforms.[1] Their larger molecular structure compared to agonists prevents the proper positioning of helix H12, a critical step for co-activator recruitment, thereby blocking transcriptional activation.[2] Some, like BMS493, are classified as inverse agonists because they enhance the interaction between RARs and nuclear co-repressors (NCoR), further repressing gene transcription.[3][4]
This compound , in contrast, is designed for selectivity, primarily targeting the RARβ isoform.[5][6] This selectivity allows for the specific investigation of RARβ's role in cellular processes. In certain contexts, such as breast cancer, RARβ is involved in mediating RA-induced apoptosis; therefore, this compound can inhibit this effect.[5] In other models, like colorectal cancer, where RAR signaling promotes differentiation, this compound can suppress this process.[7]
Caption: RAR signaling pathway modulation by agonists and antagonists.
Comparative Efficacy in Cancer Models
The choice between a pan-RAR antagonist and a selective antagonist like this compound often depends on the cancer type and the specific signaling pathway being investigated.
Prostate Cancer: Pan-RAR antagonists have demonstrated significant potential in prostate cancer. Studies show that compounds like AGN194310 potently inhibit the growth of prostate carcinoma cell lines (LNCaP, DU-145, PC-3) and primary patient-derived cells.[8][9] This inhibition is often more potent than that achieved with RAR agonists.[9] The mechanism involves cell cycle arrest in the G1 phase, an increase in the cell cycle inhibitor p21waf1, and subsequent induction of caspase-independent apoptosis.[8] The anti-proliferative effects appear to be mediated primarily through the antagonism of RARβ and RARγ.[8]
Breast Cancer: In ZR-75-1 human breast cancer cells, all-trans-RA induces apoptosis, a process that involves RARβ. This compound, by selectively antagonizing RARβ, can inhibit this RA-induced apoptosis, highlighting its utility in dissecting receptor-specific functions.[5] Interestingly, in MCF-7 breast cancer cells, both pan-RAR agonists and antagonists were found to induce a senescence-like growth arrest and produced very similar changes in gene expression, suggesting the involvement of RARE-independent mechanisms.[10]
Colorectal Cancer: In Caco-2 colorectal cancer cells, RAR signaling is associated with cellular differentiation. The use of this compound demonstrated that antagonizing RAR signaling suppresses this differentiation process, confirming the role of RARs in maintaining the differentiated state of these cells.[7]
Quantitative Data Comparison
The following tables summarize the binding affinities and in vitro efficacy of this compound and representative pan-RAR antagonists.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Type | RARα (K_i_ or K_d_, nM) | RARβ (K_i_ or K_d_, nM) | RARγ (K_i_ or K_d_, nM) | Reference(s) |
| This compound | RARβ Antagonist | >1000 | 220 | >1000 | [6] |
| AGN193109 | Pan-RAR Antagonist | 2 | 2 | 3 | [1][11] |
| AGN194310 | Pan-RAR Antagonist | 3 | 2 | 5 | [8][9] |
| BMS493 | Pan-RAR Inverse Agonist | Binds all RARs | Binds all RARs | Binds all RARs | [3][4] |
Note: Specific K_i_/K_d_ values for BMS493 were not detailed in the search results, but it is characterized as a pan-RAR inverse agonist.
Table 2: Comparative In Vitro Efficacy in Prostate Cancer Cells
| Compound | Cell Line | Assay | Endpoint | IC_50_ (nM) | Reference(s) |
| AGN194310 | LNCaP | Colony Formation | Growth Inhibition | 16 | [9] |
| AGN194310 | PC-3 | Colony Formation | Growth Inhibition | 18 | [8][9] |
| AGN194310 | DU-145 | Colony Formation | Growth Inhibition | 34 | [9] |
| AGN194310 | Primary Carcinoma Cells | Cell Growth | Growth Inhibition | 200 - 800 | [8] |
| AGN194431 (RARβ/γ Antagonist) | LNCaP | Colony Formation | Growth Inhibition | ~100 | [9] |
Key Experimental Protocols
Below are detailed methodologies for common assays used to evaluate the effects of this compound and pan-RAR antagonists.
Cell Viability and Growth Inhibition Assay (Colony Formation)
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., LNCaP, PC-3) are harvested, counted, and seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the antagonist (e.g., AGN194310 from 1 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 10-14 days in a humidified incubator at 37°C and 5% CO₂, with the medium and treatment being refreshed every 3-4 days.
-
Staining and Quantification: The medium is removed, and colonies are washed with PBS, fixed with methanol for 15 minutes, and stained with 0.5% crystal violet solution for 30 minutes.
-
Analysis: After washing and drying, the number of colonies (typically defined as >50 cells) in each well is counted. The IC₅₀ value, the concentration at which colony formation is inhibited by 50%, is calculated.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antagonistic Interactions between Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase and Retinoic Acid Receptor Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist and antagonist of retinoic acid receptors cause similar changes in gene expression and induce senescence-like growth arrest in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the RAR Antagonist LE-540 and Representative RAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LE-540, a selective Retinoic Acid Receptor (RAR) antagonist, and a panel of well-characterized RAR agonists. While the initial query positioned this compound as an agonist, it is crucial to clarify that scientific literature consistently identifies this compound as a potent RAR antagonist, with notable selectivity for the RARβ isoform. This guide will, therefore, present a comparative overview of this compound's inhibitory properties against the activating properties of various RAR agonists, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of this compound and RAR Agonists
The following table summarizes the binding affinities (Kd or Ki) and functional potencies (EC50 or IC50) of this compound and several key RAR agonists across the three RAR isotypes: RARα, RARβ, and RARγ. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | Type | RARα | RARβ | RARγ |
| This compound | Antagonist | IC50: >10,000 nM[1] | IC50: 30 nM[1] | IC50: >10,000 nM[1] |
| All-trans Retinoic Acid (ATRA) | Agonist | Kd: 0.8 nM[2] | Kd: 0.5 nM[2] | Kd: 0.5 nM[2] |
| EC50: 11 nM[2] | EC50: 4 nM[2] | EC50: 3 nM[2] | ||
| Tamibarotene (AM80) | Agonist | Kd: 0.8 nM[2] | Kd: 2.5 nM[2] | Kd: 6.3 nM[2] |
| EC50: 2 nM[2] | EC50: 10 nM[2] | EC50: 13 nM[2] | ||
| Adapalene | Agonist | EC50: 22 nM[3] | EC50: 2.3 nM[3] | EC50: 9.3 nM[3] |
| Tazarotene (Tazarotenic Acid) | Agonist | EC50: 3.2 nM | EC50: 0.9 nM | EC50: 0.8 nM |
Disclaimer: The values presented above are compiled from various sources and may have been determined using different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (like this compound or an RAR agonist) to a specific RAR isotype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
Radiolabeled ligand (e.g., [3H]-all-trans retinoic acid)
-
Test compounds (this compound and RAR agonists)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)
-
Scintillation cocktail
-
Glass fiber filters
-
Filter manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a microplate, combine the recombinant RAR-LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
To separate bound from free radioligand, rapidly filter the incubation mixture through glass fiber filters using a filter manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ATRA.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the functional activity of a compound as either an agonist or an antagonist of RAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the full-length RARα, RARβ, or RARγ
-
Reporter vector containing a luciferase gene under the control of a retinoic acid response element (RARE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound and RAR agonists)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.
-
After transfection, treat the cells with varying concentrations of the test compounds (for agonists) or with a fixed concentration of ATRA in the presence of varying concentrations of the test compound (for antagonists like this compound).
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the ATRA-induced response) is calculated.
Mandatory Visualization
Retinoic Acid Receptor (RAR) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Retinoic Acid Receptors. In the absence of a ligand, the RAR/RXR heterodimer is bound to a Retinoic Acid Response Element (RARE) on the DNA and is associated with corepressor proteins, inhibiting gene transcription. Upon agonist binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes. Antagonists like this compound bind to the RAR but prevent this conformational change, thereby blocking the recruitment of coactivators and inhibiting transcription.
Caption: Canonical RAR signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of RAR modulators like this compound and various agonists.
Caption: Workflow for RAR modulator analysis.
References
- 1. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Validating the Anti-AP-1 Activity of LE-540: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LE-540's performance in inhibiting Activator Protein-1 (AP-1) activity against other known inhibitors. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to facilitate a comprehensive understanding.
Introduction to this compound and AP-1 Inhibition
This compound is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor beta (RARβ)[1]. Its mechanism of action in suppressing AP-1 activity is linked to its ability to antagonize RARβ. The transcription factor AP-1, typically a heterodimer of proteins from the Jun and Fos families, plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the AP-1 signaling pathway is implicated in various pathologies, making it a significant target for therapeutic intervention. This compound has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity, highlighting its potential as a tool for studying and potentially controlling AP-1-mediated gene expression[1].
Comparative Analysis of Anti-AP-1 Activity
| Compound | Target / Mechanism of Action | AP-1 Inhibition IC50 | Key Findings & References |
| This compound | Selective RARβ Antagonist | Not Quantified | Strongly represses TPA-induced AP-1 activity in the presence of RARβ and RXRα.[1] |
| T-5224 | Selective c-Fos/AP-1 Inhibitor | ~10 µM (in cellular assays) | Specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer. Has been investigated in Phase II clinical trials. |
| Curcumin | Multiple targets including direct interaction with AP-1 DNA binding motif and suppression of MAPK signaling pathways. | Highly variable; reported as high as 540 µM, with synthetic analogs showing much higher potency. | A natural polyphenol with broad biological activity. Its effect on AP-1 is part of a wider range of cellular effects. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in AP-1 signaling and the experimental methods used to validate its inhibition, the following diagrams are provided.
Experimental Protocols
Luciferase Reporter Assay for AP-1 Activity
This assay measures the transcriptional activity of AP-1.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HeLa or HEK293T) in appropriate media.
- Co-transfect the cells with a luciferase reporter plasmid containing AP-1 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment:
- Following transfection, treat the cells with an AP-1 inducer, such as TPA (12-O-tetradecanoylphorbol-13-acetate), in the presence or absence of varying concentrations of the test inhibitor (this compound, T-5224, or Curcumin).
- Incubate for a sufficient period (e.g., 6-24 hours) to allow for gene expression.
3. Cell Lysis and Luminescence Measurement:
- Lyse the cells using a suitable lysis buffer.
- Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the percentage of inhibition of AP-1 activity for each concentration of the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
EMSA is used to detect the direct binding of AP-1 to its DNA consensus sequence.
1. Nuclear Extract Preparation:
- Treat cells with an AP-1 inducer (e.g., TPA) and/or the inhibitor.
- Prepare nuclear extracts from the treated cells.
2. Probe Labeling:
- Synthesize and label a double-stranded oligonucleotide probe containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
3. Binding Reaction:
- Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
- For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
- To test for inhibition, pre-incubate the nuclear extracts with the inhibitor before adding the labeled probe.
4. Electrophoresis and Detection:
- Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
- Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Conclusion
This compound demonstrates significant anti-AP-1 activity, functioning through its antagonism of the RARβ receptor. While a precise IC50 value for its direct AP-1 inhibition is not yet established, its ability to strongly repress induced AP-1 activity is well-documented. In comparison, T-5224 offers a more direct and selective inhibition of the AP-1 complex with a known IC50 value, and Curcumin provides a broader, less specific inhibitory action. The choice of inhibitor will depend on the specific research question, with this compound being a valuable tool for investigating the interplay between retinoid signaling and the AP-1 pathway. The provided experimental protocols offer a standardized approach for researchers to validate and quantify the anti-AP-1 activity of these and other compounds.
References
Comparative Guide: LE-540 and Novel RARβ Inhibitors in Head-to-Head Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LE-540 with the novel Retinoic Acid Receptor Beta (RARβ) inhibitor, LE135. The information presented is based on available preclinical data, offering insights into their binding affinities, selectivity, and functional activities. This document aims to assist researchers in selecting the appropriate tool compound for their studies on RARβ signaling in various physiological and pathological contexts.
Introduction to RARβ Antagonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in cell growth, differentiation, and apoptosis. The RAR family consists of three subtypes: RARα, RARβ, and RARγ. RARβ is often considered a tumor suppressor, and its dysregulation has been implicated in various cancers. RARβ-selective antagonists are valuable research tools to investigate the specific functions of this receptor subtype and hold potential as therapeutic agents. This compound is a well-characterized RAR antagonist, while LE135 represents a newer, selective inhibitor of RARβ.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and LE135, focusing on their binding affinities and functional potencies.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | RARβ | 0.22 µM[1] |
| RARα | Not explicitly quantified in the available search results | |
| RARγ | Not explicitly quantified in the available search results | |
| LE135 | RARβ | 220 nM (0.22 µM)[2][3] |
| RARα | 1.4 µM[2][3] | |
| RARγ | Highly selective over RARγ[2][3] |
| Compound | Assay | Potency (IC50) |
| LE135 | Am80-induced HL-60 cell differentiation | 150 nM[2] |
Head-to-Head Comparison
Direct head-to-head studies comparing this compound and LE135 in the same experimental settings are limited in the public domain. However, based on the available data, both compounds exhibit potent and selective antagonism towards RARβ.
A study by Li et al. (1999) demonstrated that both this compound and LE135 inhibit the retinoic acid (RA)-induced transcriptional activation of RARβ, but not RARα or RARγ[4]. This suggests that both compounds function as RARβ-selective antagonists in a cellular context.
Signaling Pathway
Both this compound and LE135 exert their effects by antagonizing the canonical RARβ signaling pathway. In the absence of an antagonist, retinoic acid (RA) binds to the RARβ/RXR heterodimer, leading to the recruitment of coactivators and subsequent transcription of target genes. RARβ antagonists like this compound and LE135 bind to the ligand-binding pocket of RARβ, preventing the binding of RA and the recruitment of coactivators, thereby inhibiting gene transcription.
Caption: Canonical RARβ signaling pathway and the inhibitory action of this compound and LE135.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize RARβ inhibitors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: Nuclear extracts are prepared from cells overexpressing the specific RAR subtype (α, β, or γ). Protein concentration is determined using a standard method like the Bradford assay.
-
Binding Reaction: A fixed concentration of a radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid) is incubated with the nuclear extract in a suitable binding buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or LE135) are added to the reaction mixture to compete with the radioligand for binding to the receptor.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific RAR subtype.
Caption: Workflow for a luciferase reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is co-transfected with two plasmids: an expression vector for the specific RAR subtype (e.g., RARβ) and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
Cell Treatment: After transfection, the cells are treated with a known RAR agonist (e.g., all-trans retinoic acid) to induce luciferase expression. To test for antagonistic activity, cells are co-treated with the agonist and increasing concentrations of the test compound (e.g., this compound or LE135).
-
Incubation: The cells are incubated for a specific period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the test compound on agonist-induced luciferase activity is quantified, and the IC50 value is determined.
Conclusion
Both this compound and LE135 are valuable tools for investigating the role of RARβ in health and disease. The available data suggests that both compounds are potent and selective antagonists of RARβ. LE135 has been more extensively characterized in terms of its binding affinities for other RAR subtypes, demonstrating a clear selectivity for RARβ over RARα and RARγ. For researchers requiring a well-defined selectivity profile, LE135 may be a preferred choice. However, the selection of the most appropriate compound will ultimately depend on the specific experimental context and research question. Further direct comparative studies are warranted to provide a more definitive head-to-head comparison of these two important research compounds.
References
- 1. Luciferase Assay System Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Glyphosate 540
Disclaimer: The following information is provided for the herbicide "Glyphosate 540," as a specific chemical compound "LE-540" could not be identified in public databases. Glyphosate 540 is a common herbicide, and the information below is based on publicly available safety data sheets and guidelines for this product. It is crucial to always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of the product you are using.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals who may handle Glyphosate 540 in a laboratory or research setting.
Hazard Identification and Toxicology
Glyphosate 540 is a herbicide that can cause skin and eye irritation.[1][2][3] It may also be harmful if inhaled or swallowed.[3][4] The active ingredient, glyphosate, is present as a potassium salt.[1][5] While regulatory agencies like the U.S. EPA have concluded that glyphosate is unlikely to be a human carcinogen when used according to the label, the International Agency for Research on Cancer (IARC) has classified it as "probably carcinogenic to humans."[6][7]
Summary of Toxicological Data:
| Parameter | Value | Species | Route | Reference |
| Acute Oral LD50 | 5600 mg/kg | Rat | Oral | [1] |
| Acute Dermal LD50 | >5000 mg/kg | Rabbit | Dermal | [1] |
| Acute Inhalation LC50 | 5 to 12 mg/L | Rat | Inhalation | [1] |
Note on Experimental Protocols: The detailed methodologies for the toxicological studies cited above are proprietary and not publicly available. These studies are typically conducted by the manufacturer or third-party laboratories following internationally recognized guidelines (e.g., OECD Test Guidelines) and are submitted to regulatory agencies for product registration.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is essential to minimize exposure and ensure personal safety when handling Glyphosate 540.
Recommended PPE for Handling Glyphosate 540:
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[8][9] Avoid leather or fabric gloves.[10] |
| Body | Long-sleeved shirt and long pants or a chemical-resistant suit | Clothing should be clean daily.[5][11] For mixing or potential splashing, a chemical-resistant apron or suit is advised.[10][12] |
| Eyes | Safety goggles or a face shield | Should provide front, side, and brow protection.[8][9] |
| Feet | Closed-toe shoes | Chemical-resistant boots are recommended, with pants worn outside the boots.[12] |
| Respiratory | Respirator (if applicable) | Required if working in a poorly ventilated area or if there is a risk of inhaling spray mist.[13][14] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of Glyphosate 540 is critical for laboratory safety and environmental protection.
Workflow for Handling and Disposal of Glyphosate 540:
References
- 1. echem.com.au [echem.com.au]
- 2. harvestchemicals.co.za [harvestchemicals.co.za]
- 3. bayer.com [bayer.com]
- 4. adama.com [adama.com]
- 5. rainbowbrown.co.nz [rainbowbrown.co.nz]
- 6. epa.gov [epa.gov]
- 7. Health Risks of Glyphosate Herbicide [webmd.com]
- 8. Applying Glyphosate? Know How to Choose the Right PPE | Pests in the Urban Landscape [ucanr.edu]
- 9. PPE [growsafe.co.nz]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. ENH1198/EP459: Proper Use and Handling of Glyphosate in Plant Nurseries [edis.ifas.ufl.edu]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. teragro.com [teragro.com]
- 14. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
